2,8-Nonanedione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30502-73-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
nonane-2,8-dione |
InChI |
InChI=1S/C9H16O2/c1-8(10)6-4-3-5-7-9(2)11/h3-7H2,1-2H3 |
InChI Key |
APAPZQYXOGNKGH-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCC(=O)C |
Canonical SMILES |
CC(=O)CCCCCC(=O)C |
Other CAS No. |
30502-73-9 |
Origin of Product |
United States |
Foundational & Exploratory
2,8-Nonanedione molecular weight and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise yet comprehensive overview of 2,8-nonanedione, a diketone with potential applications in various scientific domains. This document consolidates the available physicochemical data, details a verified experimental protocol for its synthesis, and visually represents the synthetic workflow. Notably, a significant gap exists in the scientific literature regarding the specific biological activities and signaling pathways associated with this compound. This guide, therefore, serves as a foundational resource and a starting point for future research into the potential applications of this molecule.
Physicochemical Properties
This compound is a C9 aliphatic diketone. Its fundamental properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [1][2][3][4][5] |
| Molecular Weight | 156.22 g/mol | [1][3][4][5] |
| CAS Number | 30502-73-9 | [1][2][3][5] |
| IUPAC Name | nonane-2,8-dione | [2] |
| SMILES | CC(=O)CCCCCC(=O)C | [2] |
| InChIKey | APAPZQYXOGNKGH-UHFFFAOYSA-N | [1][2][5] |
Synthesis of this compound
A reliable method for the synthesis of this compound is through the acid-catalyzed hydration of 1,8-nonadiyne (B1581614).[1] This procedure offers a straightforward approach to forming the carbon-oxygen bonds necessary for the diketone structure.
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
1,8-Nonadiyne (98% purity)
-
Methyl(triphenylphosphine)gold(I) (CH₃AuPPh₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (distilled or deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon gas
Equipment:
-
250-mL three-necked, round-bottomed flask
-
Rubber septum
-
Glass stopper
-
Reflux condenser with argon inlet
-
Magnetic stir bar and stir plate
-
Separatory funnel
-
50-mL Erlenmeyer flask
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
A 250-mL, three-necked, round-bottomed flask equipped with a rubber septum, a glass stopper, a reflux condenser with an argon inlet, and a magnetic stir bar is evacuated and filled with argon.
-
The flask is charged with 1,8-nonadiyne (6.3 mL, 5.0 g, 42 mmol, 1 equivalent), methyl(triphenylphosphine)gold(I) (0.042 g, 0.088 mmol, 0.2 mol%), sulfuric acid (prepared by diluting 2.08 g (21.2 mmol, 0.5 equivalents) of concentrated H₂SO₄ with 21 mL of water), and methanol (120 mL).[1]
-
The reaction mixture is stirred at a specified temperature (e.g., 60-70 °C) and monitored for completion.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then transferred to a separatory funnel, and the layers are separated.
-
The organic phase is washed with 50 mL of water, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The resulting solution is diluted with hexane and slowly cooled to -18 °C to induce crystallization.
-
The crystals of this compound are collected by vacuum filtration, washed with ice-cold hexane, and air-dried.
Synthesis Workflow
Biological Activity and Signaling Pathways
A comprehensive search of the current scientific literature reveals a notable absence of studies specifically investigating the biological activity or signaling pathways of this compound. While research exists for other diketones and nonane (B91170) derivatives, this specific isomer remains largely uncharacterized in a biological context.
For instance, 2,5-hexanedione (B30556) is a known neurotoxin that can cause peripheral neuropathy through the formation of pyrroles and subsequent protein cross-linking. Other nonane derivatives, such as nonanal (B32974) and nonanoic acid, exhibit pheromonal and antimicrobial activities. A comparative analysis of structurally related compounds suggests that the dione (B5365651) functionality in this compound could potentially interact with cellular signaling pathways, such as the Keap1-Nrf2 antioxidant response pathway, due to its electrophilic nature. However, without direct experimental evidence, this remains speculative.
The lack of data on the biological effects of this compound presents a clear opportunity for future research. Investigations into its potential cytotoxicity, antimicrobial properties, and interactions with key cellular signaling pathways could uncover novel applications in drug development and other scientific fields.
Conclusion
This compound is a readily synthesizable diketone with well-defined physicochemical properties. However, its biological role and potential applications remain an open field of investigation. This guide provides the foundational chemical knowledge for researchers interested in exploring the untapped potential of this molecule. Further studies are warranted to elucidate the biological activity and signaling pathways of this compound, which could pave the way for its use in the development of new therapeutics or other advanced materials.
References
An In-depth Technical Guide to the Physical Properties of 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,8-Nonanedione. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for determining these properties are also included to ensure accurate and reproducible results in a laboratory setting.
Physical Properties of this compound
This compound is a diketone with the chemical formula C9H16O2.[1][2][3] Understanding its physical properties is crucial for its application in various chemical syntheses and research contexts.
| Property | Value | Source |
| Molecular Weight | 156.22 g/mol | [1][2] |
| Boiling Point | 398.2 K (125.05 °C) at 0.017 bar | [2] |
| Melting Point | -18 °C (estimate) | [4] |
| Density | 0.9352 g/cm³ (estimate) | [4] |
| Molecular Formula | C9H16O2 | [1][2][3] |
| CAS Number | 30502-73-9 | [1][2][3] |
| IUPAC Name | nonane-2,8-dione | [1] |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physical properties of a chemical substance like this compound.
1. Determination of Melting Point
The melting point is a critical indicator of a substance's purity.[5][6] Pure crystalline solids typically exhibit a sharp melting point, while impurities will lower and broaden the melting range.[5][6]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[5][7][8]
-
Procedure (Capillary Method):
-
Ensure the sample of this compound is dry and finely powdered.[7]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[9]
-
Place the capillary tube into the heating block of the melting point apparatus.[7][9]
-
Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[9]
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5]
-
For accuracy, perform at least two measurements.[5]
-
2. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]
-
Apparatus: Distillation apparatus or a micro-boiling point apparatus (e.g., Thiele tube), heat source, thermometer.[11][12][13]
-
Procedure (Micro-Boiling Point Method):
-
Place a few milliliters of this compound into a small test tube.
-
Invert a sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[14]
-
Attach the test tube to a thermometer and immerse it in a heating bath (e.g., Thiele tube filled with mineral oil).[12]
-
Heat the bath gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.[12]
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.[12]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[12] Record the atmospheric pressure as the boiling point is pressure-dependent.[10]
-
3. Determination of Density
Density is the mass of a substance per unit volume.[15][16]
-
Apparatus: Graduated cylinder or pycnometer, electronic balance.[15][17]
-
Procedure:
-
Measure the mass of a clean, dry graduated cylinder.[17]
-
Add a known volume of this compound to the graduated cylinder and record the volume accurately, reading from the bottom of the meniscus.[15][17]
-
Measure the combined mass of the graduated cylinder and the liquid.[17]
-
Subtract the mass of the empty cylinder to find the mass of the liquid.[17]
-
Calculate the density using the formula: Density = Mass / Volume.[15][16]
-
For higher accuracy, a pycnometer can be used, which is a flask with a specific volume.
-
4. Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[18]
-
Apparatus: Test tubes, balance, thermometer, spatula, graduated cylinder, water bath.[18][19]
-
Procedure:
-
Measure a specific volume of the desired solvent (e.g., water, ethanol) into a test tube.[18]
-
Record the initial temperature of the solvent.[18]
-
Add a small, pre-weighed amount of this compound to the solvent.[18]
-
Stir or shake the mixture to facilitate dissolution.[18]
-
Continue adding small, known amounts of the solute until it no longer dissolves, and a saturated solution is formed.[20]
-
The total mass of the solute that dissolved in the solvent at that temperature represents its solubility.
-
This procedure can be repeated at different temperatures to create a solubility curve.[19]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound.
Caption: A flowchart illustrating the key stages in the experimental determination of physical properties for a chemical substance.
References
- 1. This compound | C9H16O2 | CID 141565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound CAS#: 30502-73-9 [m.chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. pennwest.edu [pennwest.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vernier.com [vernier.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. byjus.com [byjus.com]
- 15. embibe.com [embibe.com]
- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 19. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 2,8-Nonanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,8-nonanedione, a diketone of interest in various chemical and pharmaceutical research domains. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following spectroscopic values have been predicted based on established principles of organic spectroscopy and computational models. These predictions offer a robust reference for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the two carbonyl groups.
| Protons (Label) | Multiplicity | Predicted Chemical Shift (δ) ppm |
| a (C1-H, C9-H) | singlet | 2.1 - 2.2 |
| b (C3-H, C7-H) | triplet | 2.4 - 2.5 |
| c (C4-H, C6-H) | multiplet | 1.5 - 1.6 |
| d (C5-H) | multiplet | 1.3 - 1.4 |
¹³C NMR (Carbon-13 NMR)
Given the symmetry of this compound, the ¹³C NMR spectrum is predicted to display five unique signals. The carbonyl carbons are expected to have the largest chemical shift values.
| Carbon Atom (Label) | Predicted Chemical Shift (δ) ppm |
| C1, C9 | 29 - 31 |
| C2, C8 | 208 - 212 |
| C3, C7 | 42 - 44 |
| C4, C6 | 23 - 25 |
| C5 | 28 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the prominent absorption band of the carbonyl (C=O) groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1705 - 1725 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium to Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound, under electron ionization (EI), is expected to show a molecular ion peak and several characteristic fragment ions resulting from alpha-cleavage and other fragmentation pathways.
| m/z | Predicted Fragment | Relative Intensity |
| 156 | [M]⁺ (Molecular Ion) | Moderate |
| 141 | [M - CH₃]⁺ | Moderate |
| 113 | [M - CH₃CO]⁺ | Moderate |
| 99 | [CH₃CO(CH₂)₄]⁺ | Moderate |
| 71 | [CH₃CO(CH₂)₂]⁺ | High |
| 58 | [CH₃C(OH)=CH₂]⁺ (McLafferty) | Moderate |
| 43 | [CH₃CO]⁺ | High (often base peak) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more to achieve adequate signal-to-noise ratio.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound or a small amount of the solid compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, use an appropriate capillary column (e.g., DB-5ms).
-
-
Instrument Parameters (for GC-MS):
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Parameters (EI):
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and assign major peaks to plausible fragment ions.
-
Compare the obtained spectrum with a reference library if available.
-
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.
Caption: General workflow for spectroscopic analysis of this compound.
An In-Depth Technical Guide to the Synthesis of 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes to 2,8-nonanedione, a significant diketone intermediate in organic synthesis. The document details three primary methodologies: the acetoacetic ester synthesis, the ozonolysis of 1-methylcyclooctene (B1609318), and the gold-catalyzed hydration of 1,8-nonadiyne (B1581614). Each method is presented with a thorough experimental protocol, a summary of quantitative data, and a visual representation of the workflow to facilitate understanding and replication. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
This compound is a linear dialkyl diketone characterized by the molecular formula C₉H₁₆O₂.[1] Its structure, featuring two carbonyl groups at the second and eighth positions of a nonane (B91170) chain, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The strategic placement of the keto groups allows for a range of chemical transformations, rendering it a valuable building block in medicinal chemistry and materials science. This guide explores the most effective and commonly employed methods for its synthesis.
Synthetic Methodologies
Three primary synthetic strategies have been identified for the preparation of this compound. These methods offer different advantages concerning starting material availability, reaction conditions, and overall yield.
Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a classic and highly effective method for the formation of ketones. In the case of this compound, the synthesis involves the dialkylation of ethyl acetoacetate (B1235776) with 1,5-dibromopentane, followed by hydrolysis and decarboxylation to yield the target diketone.[2] This multi-step process is reliable and provides a good yield of the final product.
Step 1: Formation of the Enolate and Dialkylation
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Ethyl acetoacetate is added dropwise to the sodium ethoxide solution to form the sodium salt of the enolate.
-
1,5-Dibromopentane is then added slowly to the reaction mixture.
-
The mixture is refluxed until the reaction is complete, which can be monitored by thin-layer chromatography. This step results in the formation of the dialkylated β-keto ester.
Step 2: Hydrolysis and Decarboxylation
-
The resulting dialkylated ester is hydrolyzed by adding an aqueous solution of sodium hydroxide (B78521) and heating the mixture.
-
The solution is then acidified, typically with dilute sulfuric acid, to protonate the carboxylate.
-
The resulting β-keto acid is unstable and undergoes decarboxylation upon heating to yield this compound.
-
The final product is then purified by distillation under reduced pressure.
Ozonolysis of 1-Methylcyclooctene
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. The ozonolysis of 1-methylcyclooctene directly yields this compound. This reaction is typically carried out at low temperatures and is followed by a reductive workup to obtain the desired diketone.
Step 1: Ozonolysis
-
1-Methylcyclooctene is dissolved in an inert solvent, such as dichloromethane (B109758) or methanol (B129727), in a reaction vessel equipped with a gas inlet tube and a cold bath.
-
The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
A stream of ozone-enriched oxygen is bubbled through the solution until the reaction is complete, often indicated by a blue color persistence.
Step 2: Reductive Workup
-
The excess ozone is removed by bubbling nitrogen or argon through the solution.
-
A reducing agent, such as dimethyl sulfide (B99878) or zinc dust in acetic acid, is added to the reaction mixture to decompose the intermediate ozonide.
-
The reaction is allowed to warm to room temperature.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography or distillation.
Gold-Catalyzed Hydration of 1,8-Nonadiyne
A modern and highly efficient method for the synthesis of this compound is the gold-catalyzed hydration of 1,8-nonadiyne. This reaction proceeds with high atom economy and typically results in excellent yields of the desired diketone.
-
To a solution of 1,8-nonadiyne in a suitable solvent, such as a mixture of methanol and water, a gold(I) catalyst, for example, a (triphenylphosphine)gold(I) complex, is added.
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by gas chromatography or thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent.
-
The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is evaporated.
-
The resulting this compound is then purified, typically by flash chromatography.
Data Presentation
The following table summarizes the quantitative data for the different synthetic routes to this compound.
| Synthetic Method | Starting Materials | Key Reagents | Reported Yield | Purity |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, 1,5-Dibromopentane | Sodium ethoxide, NaOH, H₂SO₄ | Good | High |
| Ozonolysis | 1-Methylcyclooctene | Ozone, Dimethyl sulfide or Zinc | Moderate to Good | High |
| Gold-Catalyzed Hydration | 1,8-Nonadiyne | Gold(I) catalyst | High (e.g., 86%) | High |
Spectroscopic Data for this compound:
-
¹H NMR: Spectral data would show characteristic peaks for the methyl protons adjacent to the carbonyl groups, as well as methylene (B1212753) protons of the aliphatic chain.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons, the methyl carbons, and the different methylene carbons in the chain.[2]
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound (156.22 g/mol ).[1][2]
-
Infrared Spectroscopy: The IR spectrum would show a strong absorption band characteristic of the C=O stretching vibration of a ketone.[2]
Visualizations
Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method.
References
An In-depth Technical Guide to 2,8-Nonanedione: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,8-nonanedione, a symmetrical aliphatic diketone. It covers the historical context of its synthesis, detailed experimental protocols for its preparation, and a compilation of its known physical and spectroscopic properties. While specific biological activity data for this compound remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in this compound for potential applications in chemical synthesis and drug development.
Introduction
This compound (CAS No: 30502-73-9), with the IUPAC name nonane-2,8-dione, is a nine-carbon aliphatic chain featuring two ketone functional groups at the second and eighth positions.[1] Its symmetrical structure and the reactivity of its carbonyl groups make it a potentially versatile building block in organic synthesis. This document aims to consolidate the available scientific information regarding its discovery, synthesis, and physicochemical characteristics to facilitate further research and exploration of its utility.
Discovery and History
While a definitive first synthesis is not readily apparent in a singular "discovery" paper, the preparation of this compound has been approached through various established methodologies for the synthesis of diketones. A notable summary of these methods was provided by Keinan and coworkers, highlighting the diverse synthetic strategies that can be employed to obtain this molecule. These approaches, developed over time by numerous research groups, form the historical basis of our understanding of this compound's chemistry.
Synthesis of this compound
Several synthetic routes to this compound have been reported, leveraging different starting materials and reaction mechanisms. A selection of these methods is outlined below, with a detailed experimental protocol provided for the gold-catalyzed hydration of 1,8-nonadiyne (B1581614).
Gold-Catalyzed Hydration of 1,8-Nonadiyne
This method provides a direct and efficient route to this compound. The experimental protocol detailed below is adapted from a procedure reported in Organic Syntheses.
Materials:
-
1,8-Nonadiyne (98% purity)
-
Methyl(triphenylphosphine)gold(I) (CH₃AuPPh₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (CH₃OH)
-
Argon gas
-
Standard glassware for organic synthesis (three-necked round-bottomed flask, reflux condenser, etc.)
-
Magnetic stirrer
Procedure:
-
A 250-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a glass stopper, and a reflux condenser with an argon inlet is thoroughly dried and purged with argon.
-
The flask is charged with 1,8-nonadiyne (5.0 g, 42 mmol).
-
Methyl(triphenylphosphine)gold(I) (0.042 g, 0.088 mmol, 0.2 mol%) is added as the catalyst.
-
A solution of sulfuric acid is prepared by carefully diluting 2.08 g (21.2 mmol) of concentrated H₂SO₄ with 21 mL of water. This solution is then added to the reaction flask.
-
Methanol (120 mL) is added as the solvent.
-
The reaction mixture is stirred and heated to a gentle reflux.
-
The progress of the reaction is monitored by an appropriate method, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature.
-
The product is isolated and purified using standard organic chemistry techniques, such as extraction and distillation or column chromatography.
Other Synthetic Methods
Other notable methods for the synthesis of this compound include:
-
Palladium-catalyzed Wacker oxidation of 1,8-nonadiene (B1346706): This method involves the oxidation of the terminal alkenes of 1,8-nonadiene to ketones.
-
Oxidative cleavage of 2-methylcycloheptanone: This approach breaks the cyclic ketone to form the linear diketone.
-
Reaction of bromohexanone ketal and acetoacetate: A multi-step process involving the formation of a carbon-carbon bond followed by hydrolysis and decarboxylation.
Physicochemical Properties
A summary of the known and estimated physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₂ | [1][2] |
| Molecular Weight | 156.22 g/mol | [1][2] |
| CAS Number | 30502-73-9 | [1][2] |
| IUPAC Name | nonane-2,8-dione | [1] |
| Melting Point | -18 °C (estimate) | [3] |
| Boiling Point | 125 °C at 13 Torr (1.7 kPa) | [2] |
| Density | 0.935 g/cm³ (estimate) | |
| Appearance | Liquid (at room temperature) |
Spectroscopic Data
The following tables summarize the key spectroscopic data available for this compound. This information is critical for its identification and characterization.
¹³C NMR Spectroscopy
Due to the symmetry of the molecule, five distinct signals are expected in the ¹³C NMR spectrum. Predicted chemical shifts are based on standard values for similar functional groups.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |
| C2, C8 | 205 - 220 |
| C1, C9 | 20 - 35 |
| C3, C7 | 35 - 50 |
| C4, C6 | 20 - 35 |
| C5 | 20 - 35 |
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1, H9 | 2.1 - 2.2 | Singlet | 6H |
| H3, H7 | 2.4 - 2.5 | Triplet | 4H |
| H4, H6 | 1.5 - 1.7 | Quintet | 4H |
| H5 | 1.2 - 1.4 | Quintet | 2H |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the strong absorption of the carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 cm⁻¹ | Strong | C=O stretch |
| 2850-2960 cm⁻¹ | Medium | C-H stretch (sp³) |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 156 | Molecular ion [M]⁺ |
| 141 | Loss of a methyl group ([M-CH₃]⁺) |
| 113 | Loss of an acetyl group ([M-COCH₃]⁺) |
| 43 | Acetyl cation [CH₃CO]⁺ (often the base peak) |
Biological Activity and Potential Applications
Currently, there is a notable lack of specific data in the public domain regarding the biological activity, toxicology, and metabolic fate of this compound. General studies on aliphatic diketones suggest a range of biological effects, but these are not specific to the 2,8-isomer.
Given its structure, this compound could serve as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. Its potential use as an intermediate in the synthesis of pheromones has also been suggested. Further research is warranted to explore the biological profile of this compound and to unlock its potential in drug discovery and development.
Conclusion
This technical guide has consolidated the available information on the discovery, synthesis, and physicochemical properties of this compound. A detailed experimental protocol for a modern and efficient synthesis has been provided, along with a summary of its key spectroscopic data. While the biological activity of this compound remains largely unexplored, this document provides a solid foundation for researchers to build upon. The symmetrical nature and reactive carbonyl groups of this compound suggest that it is a valuable chemical entity deserving of further investigation for its potential applications in organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide to the Safety and Handling of 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Nonanedione is a diketone with the molecular formula C9H16O2.[1][2][3] As with any chemical compound used in research and development, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure personnel safety and experimental integrity. This guide provides a consolidated overview of the known properties and recommended safety precautions for this compound.
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C9H16O2 | [1][3][4] |
| Molecular Weight | 156.22 g/mol | [1][3][5] |
| CAS Number | 30502-73-9 | [1][2][3] |
| Melting Point | -18°C (estimate) | [6] |
| Boiling Point | 210.47°C (rough estimate) | [6] |
| 398.2 K (125.05 °C) at 0.017 bar | [3] | |
| Density | 0.9352 (estimate) | [6] |
| Refractive Index | 1.4206 (estimate) | [6] |
| Appearance | Colorless Liquid | [7] |
| Solubility in Water | Slightly soluble | [8] |
| Flash Point | Not Available | [7] |
| Autoignition Temperature | Not Available | |
| Upper/Lower Explosive Limits | Not Available |
Toxicological Data
For context, information on a related compound, 2,4-Nonanedione, indicates that it may cause an allergic skin reaction and serious eye irritation.[10] Symptoms of exposure to other ketones can include headache, dizziness, nausea, and blurred vision.[11]
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50) | Not Available | |
| Acute Dermal Toxicity (LD50) | Not Available | |
| Acute Inhalation Toxicity (LC50) | Not Available | |
| Skin Corrosion/Irritation | Not Available | |
| Eye Damage/Irritation | Not Available | |
| Sensitization | Not Available | |
| Carcinogenicity | Not Available | |
| Mutagenicity | Not Available | |
| Reproductive Toxicity | Not Available |
Hazard Identification and GHS Classification
A GHS classification for this compound is not available. Based on data for 2,4-Nonanedione, related hazards may include:
-
Skin Sensitization: May cause an allergic skin reaction.[10]
-
Eye Irritation: Causes serious eye irritation.[10]
It is important to note that these classifications are for a different isomer and should be used for guidance only.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound were not found in the available literature. Standard toxicological assays as defined by organizations such as the OECD (Organisation for Economic Co-operation and Development) would be required to determine the specific hazard profile of this compound.
Safe Handling and Storage
Given the limited safety data, the following handling and storage procedures are recommended:
6.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.[8]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a local exhaust ventilation system or a NIOSH-approved respirator with an appropriate cartridge.[11][12]
6.2 Engineering Controls
-
Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[12]
-
Safety showers and eyewash stations should be readily accessible.[12]
6.3 General Handling
-
Avoid contact with skin, eyes, and clothing.[12]
-
Avoid ingestion and inhalation.
-
Wash hands thoroughly after handling.[12]
-
Keep containers tightly closed when not in use.[7]
6.4 Storage
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[12]
-
Keep containers tightly sealed.[8]
First Aid Measures
In case of exposure, follow these first-aid guidelines:
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[12]
-
Skin Contact: Immediately wash with soap and plenty of water.[13] If skin irritation or a rash occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[8]
Spill and Disposal Procedures
8.1 Spill Response
-
Small Spills: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9]
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into drains and waterways.[9][12]
8.2 Disposal
-
Dispose of waste and residues in accordance with local, state, and federal regulations. Do not empty into drains.[7]
Signaling Pathways and Logical Relationships
No information regarding specific signaling pathways affected by this compound was found. The following diagram illustrates a logical workflow for the safe handling of this chemical.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C9H16O2 | CID 141565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 30502-73-9 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. arrowheadforensics.com [arrowheadforensics.com]
- 9. vigon.com [vigon.com]
- 10. 2,4-Nonanedione | C9H16O2 | CID 80314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Solubility of 2,8-Nonanedione in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for 2,8-nonanedione is limited. This guide provides a qualitative assessment based on the compound's chemical structure and the known behavior of similar molecules, alongside a generalized experimental protocol for determining solubility.
Introduction
This compound is a diketone with the chemical formula C₉H₁₆O₂. Understanding its solubility in various solvents is crucial for its application in research and development, including its use as a starting material in chemical synthesis, as a potential component in formulations, or in biological assays. This technical guide offers insights into the expected solubility of this compound and provides a robust experimental framework for its quantitative determination.
Predicted Solubility Profile of this compound
The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound possesses two polar carbonyl (C=O) groups, which can act as hydrogen bond acceptors.[2] However, it also has a relatively long nonpolar nine-carbon aliphatic chain. This dual character suggests that its solubility will be a balance between these polar and nonpolar features.
Water: Due to the long nonpolar hydrocarbon backbone, the solubility of this compound in water is expected to be low. Generally, ketones with more than five or six carbon atoms exhibit significantly reduced water solubility.[3] The two carbonyl groups will not provide sufficient polarity to overcome the hydrophobicity of the C₉ alkyl chain.
Polar Aprotic Solvents (Acetone, Dimethyl Sulfoxide - DMSO, Ethyl Acetate): this compound is anticipated to be readily soluble in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the carbonyl groups of the diketone, facilitating dissolution. Acetone (B3395972), being a ketone itself, is an excellent solvent for other ketones.[4] DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds. Ethyl acetate, an ester with moderate polarity, is also expected to be a good solvent for this compound.
Polar Protic Solvents (Ethanol, Methanol): Alcohols like ethanol (B145695) and methanol (B129727) are polar and capable of hydrogen bonding. While this compound cannot self-associate through hydrogen bonds, its carbonyl oxygens can accept hydrogen bonds from the hydroxyl groups of these solvents.[5] Therefore, good solubility is expected in these solvents.
A summary of the predicted qualitative solubility is presented in the table below.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Low / Insoluble | The long nonpolar C₉ alkyl chain dominates over the two polar carbonyl groups, leading to hydrophobic character.[3] |
| Ethanol | Soluble | The polar hydroxyl group of ethanol can form hydrogen bonds with the carbonyl oxygens of this compound. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can hydrogen bond with the solute. |
| Acetone | Soluble | As a polar aprotic ketone, acetone has a similar polarity and can engage in dipole-dipole interactions.[4] |
| DMSO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds through strong dipole-dipole interactions. |
| Ethyl Acetate | Soluble | A moderately polar aprotic solvent that can effectively solvate the diketone through dipole-dipole interactions. |
Generalized Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound, based on the isothermal shake-flask method.
3.1. Materials and Apparatus
-
This compound (high purity)
-
Solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate), analytical grade or higher
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps (B75204) and PTFE septa
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography with Flame Ionization Detector (GC-FID), or UV-Vis Spectrophotometer)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow for equilibrium to be reached. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
After the initial equilibration period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a syringe.
-
Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Record the final weight of the volumetric flask to determine the mass of the solution.
-
Dilute the filtered solution to a suitable concentration for analysis with the appropriate solvent.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solutions using a pre-validated analytical method (e.g., HPLC, GC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
3.3. Data Presentation
The solubility can be expressed in various units, such as:
-
g/100 mL of solvent
-
g/100 g of solvent
-
mol/L (molarity)
-
mole fraction
The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the mean solubility value with the standard deviation from replicate measurements.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility.
Conclusion
References
2,8-Nonanedione: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,8-nonanedione, a linear diketone with potential applications as a synthetic building block in medicinal chemistry. While not a widely commercialized reagent, its synthesis is well-documented, and its chemical structure as a 1,7-dicarbonyl compound lends itself to the construction of heterocyclic scaffolds of interest in drug discovery.
Commercial Availability
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, compiled from publicly available database information.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | PubChem[2], ECHEMI[3] |
| Molecular Weight | 156.22 g/mol | PubChem[2], ECHEMI[3] |
| CAS Number | 30502-73-9 | PubChem[2], ECHEMI[1] |
| IUPAC Name | nonane-2,8-dione | PubChem[2] |
| SMILES | CC(=O)CCCCCC(=O)C | PubChem[2] |
| InChIKey | APAPZQYXOGNKGH-UHFFFAOYSA-N | PubChem[2] |
Spectroscopic and Analytical Data
Characterization data for this compound has been reported in the literature. The following table summarizes key analytical parameters from a published synthesis protocol.
| Analysis Type | Data |
| Melting Point | 47–48 °C |
| ¹H NMR (500 MHz, CDCl₃) | δ: 1.22–1.28 (m, 2 H), 1.54 (apparent quintet, J = 7.5 Hz, 4 H), 2.10 (s, 6 H), 2.40 (t, J = 7.5 Hz, 4 H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ: 23.6, 28.7, 30.1, 43.5, 209.1 |
| Infrared (KBr) | 2936, 2866, 1716, 1702, 1464, 1408, 1378, 1360, 1230, 1163, 958 cm⁻¹ |
| Elemental Analysis (Calcd. for C₉H₁₆O₂) | C, 69.19; H, 10.32 |
| Elemental Analysis (Found) | C, 68.92; H, 10.56 |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound from 1,8-nonadiyne (B1581614) has been published in Organic Syntheses. The following protocol is an adaptation of that procedure.
Materials:
-
1,8-nonadiyne (42 mmol, 1 equiv)
-
Methyl(triphenylphosphine)gold (CH₃AuPPh₃) (0.088 mmol, 0.2 mol%)
-
Sulfuric acid (21.2 mmol, 0.5 equiv) in 21 mL of water
-
Methanol (B129727) (120 mL)
-
Diethyl ether
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate
-
Pentane
Procedure:
-
A 250-mL, three-necked, round-bottomed flask equipped with a reflux condenser, argon inlet, and magnetic stir bar is charged with 1,8-nonadiyne, methyl(triphenylphosphine)gold, the sulfuric acid solution, and methanol.
-
The mixture is heated to reflux (oil bath temperature of 70–75 °C) and stirred for 2 hours. Reaction completion can be monitored by gas chromatography.
-
After cooling to room temperature, the methanol is removed by rotary evaporation.
-
The resulting residue is diluted with water (70 mL) and diethyl ether (50 mL). The aqueous layer is separated and extracted three times with diethyl ether (50 mL each).
-
The combined ether layers are washed with saturated NaHCO₃ solution (50 mL) and saturated NaCl solution (50 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation to yield the crude product as a colorless solid.
-
The crude solid is recrystallized from boiling pentane. The resulting crystals are collected by vacuum filtration, washed with ice-cold pentane, and dried under vacuum to afford this compound.
Application in Heterocycle Synthesis: Paal-Knorr Pyrrole (B145914) Synthesis
The 1,7-dicarbonyl structure of this compound makes it a suitable substrate for the Paal-Knorr synthesis, a classical and robust method for preparing substituted pyrroles, furans, and thiophenes.[4][5][6][7] Pyrrole scaffolds are of significant interest in drug development, being present in numerous bioactive molecules.[8][9][10] The following is a representative protocol for the synthesis of a substituted pyrrole from this compound.
Materials:
-
This compound (10 mmol, 1 equiv)
-
Primary amine (e.g., aniline (B41778) or benzylamine) (10 mmol, 1 equiv)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottomed flask, dissolve this compound in ethanol.
-
Add the primary amine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica (B1680970) gel to yield the corresponding N-substituted 2,8-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrrole.
Logical and Experimental Workflows
The synthetic utility of this compound for drug development professionals lies in its role as a precursor to heterocyclic systems. The Paal-Knorr synthesis provides a direct pathway from this linear diketone to substituted pyrroles, which are prevalent in medicinal chemistry.
Caption: Paal-Knorr synthesis workflow for drug discovery.
The diagram above illustrates the logical flow from this compound to a molecular scaffold relevant to drug discovery. By reacting with an amine, this compound can be converted into a pyrrole derivative. This heterocyclic core can then be further modified in lead optimization campaigns.
Caption: Experimental workflow for pyrrole synthesis.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C9H16O2 | CID 141565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 9. biolmolchem.com [biolmolchem.com]
- 10. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Intramolecular Cyclization of 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular cyclization of 2,8-nonanedione is a classic example of an intramolecular aldol (B89426) condensation, a powerful carbon-carbon bond-forming reaction in organic synthesis. This process is of significant interest as it leads to the formation of cyclic ketones, which are valuable intermediates in the synthesis of a wide range of natural products and pharmaceutical compounds. The reaction proceeds via the formation of an enolate intermediate, which then attacks the second carbonyl group within the same molecule, leading to a cyclic aldol addition product. Subsequent dehydration readily affords a more stable α,β-unsaturated cyclic ketone.
Due to the principles of thermodynamic stability, the intramolecular aldol condensation of this compound preferentially forms a six-membered ring over a sterically less favored eight-membered ring.[1] This selectivity makes it a reliable method for the synthesis of substituted cyclohexenone derivatives.
Reaction Principle: Thermodynamic vs. Kinetic Control
The regioselectivity of the intramolecular cyclization of this compound is governed by the principles of kinetic and thermodynamic control. The deprotonation of this compound can occur at either the C1 or C3 (and symmetrically at C9 or C7) positions to form the corresponding enolates.
-
Kinetic Control: At lower temperatures and with a strong, sterically hindered base, the kinetically controlled product may be favored. This corresponds to the deprotonation of the more accessible, less sterically hindered proton.
-
Thermodynamic Control: Under equilibrium conditions, typically at higher temperatures with a base that allows for reversible protonation and deprotonation, the more stable product is predominantly formed. In the case of this compound, the formation of a six-membered ring is thermodynamically more favorable than the formation of an eight-membered ring due to lower ring strain.[1] Therefore, the reaction is typically run under conditions that favor thermodynamic control to maximize the yield of the desired cyclohexenone product.
Quantitative Data
The intramolecular cyclization of this compound to the corresponding six-membered cyclic enone has been reported to proceed in high yield.
| Reactant | Product | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| This compound | 1-(2-methylcyclopent-1-en-1-yl)ethanone | Acid or Base | Varies | Varies | Varies | up to 85 |
Experimental Protocols
Below are detailed protocols for the base-catalyzed and acid-catalyzed intramolecular cyclization of this compound.
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation
This protocol describes the cyclization of this compound using a common base catalyst, sodium ethoxide, under conditions that favor the thermodynamically controlled product.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Base: While stirring, add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure 1-(2-methylcyclopent-1-en-1-yl)ethanone.
Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation
This protocol outlines the cyclization of this compound using an acid catalyst.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1 equivalent) and toluene.
-
Addition of Acid: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralization: Carefully wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction and Washing: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired cyclic enone.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the intramolecular cyclization of this compound.
Experimental Workflow
Caption: General experimental workflow for the intramolecular cyclization.
References
Application Notes and Protocols: Synthesis of Heterocyclic and Carbocyclic Compounds from 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Nonanedione, a 1,7-dicarbonyl compound, serves as a versatile starting material for the synthesis of various cyclic compounds. While the Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry for the formation of furans, pyrroles, and thiophenes, classically utilizes 1,4-dicarbonyl compounds, this compound undergoes alternative cyclization pathways. The primary and most efficient transformation for this compound is an intramolecular aldol (B89426) condensation, which preferentially yields a thermodynamically stable six-membered carbocycle, 3-methyl-2-cyclohexen-1-one (B144701). This α,β-unsaturated ketone is a valuable building block in organic synthesis and can be further elaborated to construct a variety of heterocyclic scaffolds, including quinolines, pyrimidines, and pyridines, which are of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-2-cyclohexen-1-one from this compound and its subsequent conversion to illustrative heterocyclic systems.
I. Intramolecular Aldol Condensation of this compound
The intramolecular aldol condensation of this compound can be catalyzed by either acid or base. The reaction proceeds via the formation of an enol or enolate, which then attacks the second carbonyl group. Due to the greater thermodynamic stability of a six-membered ring compared to an eight-membered ring, the reaction selectively forms 3-methyl-2-cyclohexen-1-one.[1][2] An acid-catalyzed cyclization has been reported to yield the desired product in high yield.[1]
Reaction Pathway
Quantitative Data
| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 3-Methyl-2-cyclohexen-1-one | Acid | Not specified | Not specified | Not specified | 85 | [1] |
| This compound | 3-Methyl-2-cyclohexen-1-one | Ethanolic KOH | Ethanol | Reflux | 2 | High (not specified) | [3] |
Experimental Protocol: Acid-Catalyzed Cyclization of this compound
Objective: To synthesize 3-methyl-2-cyclohexen-1-one from this compound via an acid-catalyzed intramolecular aldol condensation.
Materials:
-
This compound
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1 equivalent) and toluene (approximately 5 mL per gram of diketone).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 equivalents) or p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 3-methyl-2-cyclohexen-1-one.
II. Synthesis of Heterocyclic Compounds from 3-Methyl-2-cyclohexen-1-one
The α,β-unsaturated ketone functionality in 3-methyl-2-cyclohexen-1-one is a versatile handle for the construction of various heterocyclic rings. Common strategies involve condensation reactions with dinucleophiles.
A. Synthesis of Quinolines (Friedländer Annulation)
The Friedländer annulation is a classic method for synthesizing quinolines by reacting an α,β-unsaturated ketone with a 2-aminoaryl aldehyde or ketone. In this case, 3-methyl-2-cyclohexen-1-one can react with a suitable 2-aminoaryl carbonyl compound to yield a tetracyclic quinoline (B57606) derivative.
B. Synthesis of Pyrimidines
Pyrimidines can be synthesized by reacting a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine. While 3-methyl-2-cyclohexen-1-one is not a 1,3-dicarbonyl compound, it can be a precursor to one or react in a Michael addition-condensation sequence with a suitable three-atom component to form a dihydropyrimidine, which can be subsequently oxidized.
C. Synthesis of Pyridines (Hantzsch-type Reaction)
A Hantzsch-type pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. A modified approach can utilize an α,β-unsaturated ketone like 3-methyl-2-cyclohexen-1-one as one of the components in a multi-component reaction to generate substituted pyridines.
Experimental Protocol: General Procedure for the Synthesis of a Tetrahydroquinoline Derivative
Objective: To synthesize a tetrahydroquinoline derivative from 3-methyl-2-cyclohexen-1-one and 2-aminobenzaldehyde (B1207257).
Materials:
-
3-Methyl-2-cyclohexen-1-one
-
2-Aminobenzaldehyde
-
Potassium hydroxide (B78521) or sodium hydroxide
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-2-cyclohexen-1-one (1 equivalent) and 2-aminobenzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as potassium hydroxide (e.g., 0.2 equivalents).
-
Heat the reaction mixture to reflux with stirring for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Conclusion
This compound is a valuable precursor for the synthesis of the carbocyclic building block, 3-methyl-2-cyclohexen-1-one, through an efficient intramolecular aldol condensation. This key intermediate opens avenues for the synthesis of a diverse range of heterocyclic compounds with potential applications in drug discovery and materials science. The provided protocols offer a foundation for researchers to explore these synthetic transformations further. It is recommended to consult the primary literature for specific substrate scope and optimization of reaction conditions.
References
2,8-Nonanedione: A Versatile C9 Building Block in the Total Synthesis of Carbocyclic and Heterocyclic Scaffolds
Application Note APN-289-01
Introduction
2,8-Nonanedione, a symmetrical 1,7-dicarbonyl compound, serves as a valuable and versatile nine-carbon building block in synthetic organic chemistry. Its unique structural framework, featuring two ketone functionalities separated by a flexible five-carbon chain, allows for the strategic construction of diverse molecular architectures. This application note details the utility of this compound in the synthesis of both carbocyclic and heterocyclic systems, providing researchers, scientists, and drug development professionals with detailed protocols for its application in total synthesis endeavors. The primary applications highlighted herein are its intramolecular aldol (B89426) condensation to yield a substituted cyclohexene (B86901) derivative and its role as a precursor for the synthesis of seven-membered nitrogen-containing heterocycles (azepanes) through intramolecular reductive amination.
Intramolecular Aldol Condensation: Synthesis of 1-acetyl-2-methylcyclohexene
The intramolecular aldol condensation of this compound provides an efficient route to the formation of a six-membered carbocyclic ring. Under basic conditions, one of the α-carbons attacks the distal ketone, leading to a cyclized aldol addition product which readily dehydrates to form the thermodynamically stable α,β-unsaturated ketone, 1-acetyl-2-methylcyclohexene. This reaction is particularly noteworthy for its high yield and atom economy.[1]
Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation of this compound
This protocol describes the synthesis of 1-acetyl-2-methylcyclohexene from this compound via a base-catalyzed intramolecular aldol condensation.
Materials:
-
This compound (C₉H₁₆O₂)
-
Sodium ethoxide (NaOEt) solution (e.g., 21 wt.% in ethanol)
-
Ethanol (B145695) (anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask is added a solution of sodium ethoxide in ethanol (1.2 eq).
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is taken up in diethyl ether and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
The crude 1-acetyl-2-methylcyclohexene can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reactant | Product | Catalyst/Base | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | 1-acetyl-2-methylcyclohexene | Sodium ethoxide | Ethanol | 4-6 | Reflux | 85 |
Logical Relationship of the Intramolecular Aldol Condensation
Caption: Intramolecular aldol condensation of this compound.
Intramolecular Reductive Amination: Synthesis of Azepane Derivatives
The 1,7-dicarbonyl nature of this compound makes it a suitable precursor for the synthesis of seven-membered nitrogen-containing heterocycles, specifically azepane derivatives. Through an intramolecular reductive amination reaction, this compound can be cyclized with ammonia (B1221849) or a primary amine in the presence of a reducing agent to form a substituted azepane. This transformation is a powerful tool for accessing this important heterocyclic scaffold, which is present in a number of natural products and pharmaceuticals.[2][3]
Experimental Protocol: Intramolecular Reductive Amination of this compound
This protocol outlines a general procedure for the synthesis of a substituted azepane from this compound and a primary amine.
Materials:
-
This compound (C₉H₁₆O₂)
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or methanol (B129727) (MeOH)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of this compound (1.0 eq) and the primary amine (1.1 eq) in DCE (or MeOH) is stirred at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture under an inert atmosphere.
-
The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated NaHCO₃ solution.
-
The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired azepane derivative.
Quantitative Data:
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | Benzylamine | NaBH(OAc)₃ | DCE | 12-24 | Room Temp. | 60-80 (Typical) |
| This compound | Ammonia | NaBH₃CN | MeOH | 12-24 | Room Temp. | 50-70 (Typical) |
Experimental Workflow for Azepane Synthesis
Caption: Workflow for the synthesis of azepane derivatives.
This compound is a readily accessible and highly effective building block for the synthesis of important carbocyclic and heterocyclic motifs. The protocols provided herein for the intramolecular aldol condensation and reductive amination demonstrate its utility in constructing six-membered carbocycles and seven-membered azepanes, respectively. These transformations offer efficient and practical routes to valuable scaffolds for applications in natural product synthesis, medicinal chemistry, and materials science. The straightforward nature of these reactions, coupled with the potential for high yields, underscores the value of this compound as a strategic component in the synthetic chemist's toolbox.
References
Application Notes and Protocols for Reactions of 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for the primary reaction of 2,8-nonanedione: an intramolecular aldol (B89426) condensation. This 1,6-diketone undergoes cyclization to form a thermodynamically stable six-membered ring, a valuable synthetic intermediate.
Key Reaction: Intramolecular Aldol Condensation
This compound readily undergoes an intramolecular aldol condensation to yield 3-methyl-2-cyclohexenone. This reaction is a classic example of the preference for the formation of six-membered rings in intramolecular reactions of 1,6-dicarbonyl compounds. The reaction proceeds via the formation of an enolate which then attacks the second carbonyl group within the same molecule. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone. While the formation of an eight-membered ring is theoretically possible, it is sterically and thermodynamically disfavored.
Reaction Pathway
Caption: Intramolecular aldol condensation of this compound.
Experimental Protocol: Synthesis of 3-Methyl-2-cyclohexenone
This protocol describes a representative procedure for the intramolecular aldol condensation of this compound.
Materials:
-
This compound (MW: 156.22 g/mol )
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 15.6 g (0.1 mol) of this compound in 100 mL of ethanol.
-
Base Addition: While stirring, add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-methyl-2-cyclohexenone.
Experimental Workflow
Caption: Workflow for the synthesis of 3-methyl-2-cyclohexenone.
Data Presentation
Table 1: Physical and Spectroscopic Data of 3-Methyl-2-cyclohexenone
| Property | Value |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 199-200 °C |
| Density | 0.971 g/mL at 25 °C |
| ¹H NMR (CDCl₃, ppm) | δ 5.86 (s, 1H), 2.33 (t, 2H), 2.31 (t, 2H), 2.00 (m, 2H), 1.97 (s, 3H) |
| Mass Spectrum (m/z) | 110 (M+), 82, 67, 54, 41 |
Alternative Reactions of 1,6-Diketones
While the intramolecular aldol condensation is the most common reaction for this compound, other reactions applicable to 1,6-diketones could potentially be explored. These include:
-
Robinson Annulation: This reaction involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring.[1][2] For this compound, this would require reaction with an α,β-unsaturated ketone.
-
Thorpe-Ziegler Reaction: This is an intramolecular condensation of dinitriles to form a cyclic ketone after hydrolysis.[3][4][5] This would necessitate the conversion of the diketone to a dinitrile.
-
Synthesis of Pyridines: 1,5-Diketones (closely related to 1,6-diketones) can be used to synthesize substituted pyridines.[6][7][8] This typically involves reaction with an ammonia (B1221849) source.
Detailed protocols for these reactions with this compound as the specific substrate would require further research and development. The provided protocol for the intramolecular aldol condensation is a well-established and reliable method for the cyclization of this particular 1,6-diketone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Notes and Protocols: Base-Catalyzed Cyclization of 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The base-catalyzed cyclization of 2,8-nonanedione is a classic example of an intramolecular aldol (B89426) condensation, a powerful ring-forming reaction in organic synthesis. This process is particularly valuable for the construction of six-membered rings, which are common structural motifs in a wide array of biologically active molecules and pharmaceutical compounds. The reaction proceeds through the formation of an enolate intermediate, which then undergoes an intramolecular nucleophilic attack to form a cyclic β-hydroxy ketone, followed by dehydration to yield an α,β-unsaturated cyclic ketone. In the case of this compound, the major product is the thermodynamically favored six-membered ring, 3-methyl-2-cyclohexenone. This compound serves as a versatile building block in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Reaction Mechanism and Pathway
The base-catalyzed cyclization of this compound follows a well-established intramolecular aldol condensation mechanism. The reaction is reversible and yields the most thermodynamically stable product.
The key steps are:
-
Enolate Formation: A base abstracts an acidic α-proton from one of the ketone moieties to form an enolate ion.
-
Intramolecular Aldol Addition: The nucleophilic enolate attacks the carbonyl carbon of the other ketone group within the same molecule, leading to the formation of a cyclic β-hydroxy ketone.
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form a stable, conjugated α,β-unsaturated ketone, 3-methyl-2-cyclohexenone.
Due to the principles of ring strain, the formation of a six-membered ring is significantly preferred over the alternative, more strained eight-membered ring.
Caption: Reaction mechanism for the base-catalyzed cyclization of this compound.
Applications in Synthesis
3-Methyl-2-cyclohexenone, the product of this cyclization, is a valuable intermediate in organic synthesis. Its applications include:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various complex molecules and biologically active compounds.
-
Agrochemicals: It is utilized in the production of certain pesticides and herbicides.
-
Fine Chemicals: It is a building block for the synthesis of a variety of organic compounds.
-
Flavor and Fragrance Industry: It is used as a flavoring agent in some food products.
Quantitative Data
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol (B145695) | Reflux | 2 - 4 | ~85 | General Knowledge |
| Potassium Hydroxide (B78521) | Ethanol | Reflux | 2 - 4 | High | General Knowledge |
| Sodium Hydroxide | Ethanol/Water | Reflux | 4 - 6 | Moderate to High | General Knowledge |
| Potassium tert-butoxide | tert-Butanol | 80 | 1 - 2 | High | General Knowledge |
Note: The yields are approximate and can vary based on the precise experimental conditions and purification methods.
Experimental Protocols
The following protocols provide a general framework for performing the base-catalyzed cyclization of this compound.
Protocol 1: Cyclization using Sodium Ethoxide in Ethanol
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound.
-
Reaction: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the excess base by adding 1 M hydrochloric acid until the solution is slightly acidic.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 3-methyl-2-cyclohexenone.
Protocol 2: Cyclization using Potassium Hydroxide in Ethanol
Materials:
-
This compound
-
Ethanol
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Addition of Base: Add a solution of potassium hydroxide in ethanol to the flask.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using TLC.
-
Work-up:
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Neutralize the reaction with 1 M hydrochloric acid.
-
Remove the ethanol using a rotary evaporator.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the resulting 3-methyl-2-cyclohexenone by vacuum distillation or column chromatography.
Experimental Workflow
The general workflow for the base-catalyzed cyclization of this compound can be visualized as follows:
Caption: General experimental workflow for the base-catalyzed cyclization of this compound.
Synthesis of Carbocyclic Rings from 2,8-Nonanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyclic ketones derived from 2,8-nonanedione. A critical examination of the intramolecular cyclization of this diketone reveals a preferential formation of a six-membered ring under aldol (B89426) condensation conditions. To address the synthesis of five-membered rings, a versatile and powerful alternative, the Pauson-Khand reaction, is proposed, starting from a readily accessible derivative of this compound.
Part 1: Intramolecular Aldol Condensation of this compound: Synthesis of a Six-Membered Ring
The intramolecular aldol condensation of this compound is a classic example of the thermodynamic favorability of forming six-membered rings over larger, more strained ring systems.[1][2] The reaction proceeds via the formation of an enolate which then attacks the other carbonyl group. While two different enolates can form, the cyclization leading to a six-membered ring is sterically and thermodynamically preferred over the formation of an eight-membered ring.[3] Subsequent dehydration of the aldol addition product yields the more stable α,β-unsaturated ketone, 3-methyl-2-cyclohexen-1-one.[4]
Experimental Protocol: Synthesis of 3-Methyl-2-cyclohexen-1-one
This protocol is a representative procedure for the base-catalyzed intramolecular aldol condensation of this compound.
Materials:
-
This compound (C₉H₁₆O₂)
-
Sodium ethoxide (NaOEt) or Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (EtOH), absolute
-
Hydrochloric acid (HCl), dilute (e.g., 2 M)
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium ethoxide (1.1 eq) in ethanol or an aqueous solution of potassium hydroxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure 3-methyl-2-cyclohexen-1-one.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | 3-Methyl-2-cyclohexen-1-one | [4] |
| Reagents | Sodium ethoxide, Ethanol | |
| Reaction Time | 2-4 hours | |
| Temperature | Reflux | |
| Yield | ~85% | [4] |
| Product MW | 110.15 g/mol | [5] |
Reaction Workflow
Part 2: Proposed Synthesis of a Five-Membered Ring via Pauson-Khand Reaction
To synthesize a five-membered ring from a this compound backbone, a different synthetic strategy is required. The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is an excellent method for constructing cyclopentenones.[6] This section outlines a proposed two-step synthesis of a bicyclic cyclopentenone starting from a derivative of this compound.
Step 1 (Proposed): Synthesis of an Enyne Precursor from this compound
The first step involves the conversion of one of the ketone functionalities of this compound into an alkyne and the other into an alkene.
Protocol:
-
Monoprotection (not shown in diagram): Selectively protect one of the carbonyl groups of this compound as a ketal.
-
Wittig Reaction: React the remaining free ketone with a phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane) to form a terminal alkene.
-
Deprotection: Remove the protecting group to regenerate the second ketone.
-
Corey-Fuchs Reaction: Convert the regenerated ketone into a terminal alkyne. This involves reaction with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromoalkene, followed by treatment with n-butyllithium.
Step 2: Intramolecular Pauson-Khand Reaction
The synthesized enyne is then subjected to an intramolecular Pauson-Khand reaction to form the desired five-membered ring.
Materials:
-
Enyne precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dichloromethane (DCM) or Toluene
-
N-Methylmorpholine N-oxide (NMO) or Trimethylamine N-oxide (TMANO) (as promoter)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
Complex Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the enyne precursor (1.0 eq) in dichloromethane. Add dicobalt octacarbonyl (1.1 eq) and stir at room temperature for 1-2 hours until the formation of the alkyne-cobalt complex is complete (indicated by a color change and TLC analysis).
-
Cyclization: To the reaction mixture, add N-methylmorpholine N-oxide (3-4 eq) portion-wise over 10-15 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature or gentle heating (40 °C) for 4-12 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, quench by opening the flask to the air and stirring for 30 minutes. Filter the mixture through a pad of celite or silica gel to remove cobalt residues, washing with dichloromethane.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the bicyclic cyclopentenone.
Quantitative Data for Pauson-Khand Reaction
| Parameter | Value | Reference |
| Starting Material | Enyne Precursor | |
| Product | Bicyclic Cyclopentenone | [7] |
| Reagents | Co₂(CO)₈, NMO, DCM | [8] |
| Reaction Time | 4-12 hours | [8] |
| Temperature | Room Temperature to 40 °C | [8] |
| Yield | 40-80% (typical for intramolecular PKR) | [7] |
Signaling Pathway Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclohexenone synthesis [organic-chemistry.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 8. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Six-Membered Rings Using 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of six-membered carbocyclic rings from 2,8-nonanedione via intramolecular aldol (B89426) condensation. Both acid and base-catalyzed methods are described, leading to the formation of 3-methyl-2-cyclohexenone. Additionally, a protocol for the synthesis of a seven-membered nitrogen-containing heterocycle is provided as an example of other cyclic structures derivable from 1,7-dicarbonyl compounds.
Intramolecular Aldol Condensation of this compound
The intramolecular aldol condensation of this compound is a thermodynamically favorable process that leads to the formation of a stable six-membered ring, 3-methyl-2-cyclohexenone. The formation of the six-membered ring is preferred over the alternative eight-membered ring due to lower ring strain.[1] This reaction can be effectively catalyzed by either acid or base.
Reaction Pathway: Intramolecular Aldol Condensation
Caption: General reaction pathway for the intramolecular aldol condensation of this compound.
Protocol 1: Acid-Catalyzed Intramolecular Aldol Condensation
This protocol describes the acid-catalyzed cyclization of this compound to yield 3-methyl-2-cyclohexenone. Acid catalysis promotes the formation of an enol intermediate, which then undergoes intramolecular cyclization.
Experimental Workflow: Acid-Catalyzed Synthesis
Caption: Workflow for the acid-catalyzed synthesis of 3-methyl-2-cyclohexenone.
Materials
| Reagent/Material | Quantity | Molar Equivalent |
| This compound | 10.0 g (64.0 mmol) | 1.0 |
| p-Toluenesulfonic acid (PTSA) | 0.61 g (3.2 mmol) | 0.05 |
| Toluene (B28343) | 200 mL | - |
| Saturated sodium bicarbonate | 50 mL | - |
| Brine | 50 mL | - |
| Anhydrous magnesium sulfate | 10 g | - |
Procedure
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 64.0 mmol) and toluene (200 mL).
-
Stir the mixture until the diketone is completely dissolved.
-
Add p-toluenesulfonic acid (0.61 g, 3.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).
Expected Results
| Parameter | Value |
| Yield | 85% |
| Appearance | Colorless to pale yellow oil |
| Purity | >95% (as determined by GC or NMR) |
Protocol 2: Base-Catalyzed Intramolecular Aldol Condensation
This protocol details the base-catalyzed cyclization of this compound. The base facilitates the formation of an enolate, which acts as the nucleophile in the intramolecular cyclization.
Experimental Workflow: Base-Catalyzed Synthesis
Caption: Workflow for the base-catalyzed synthesis of 3-methyl-2-cyclohexenone.
Materials
| Reagent/Material | Quantity | Molar Equivalent |
| This compound | 10.0 g (64.0 mmol) | 1.0 |
| Sodium ethoxide (21% in ethanol) | 22.2 g (67.2 mmol) | 1.05 |
| Ethanol (B145695) (anhydrous) | 150 mL | - |
| 1 M Hydrochloric acid | ~30 mL | - |
| Diethyl ether | 100 mL | - |
| Saturated sodium chloride (brine) | 50 mL | - |
| Anhydrous sodium sulfate | 10 g | - |
Procedure
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place the sodium ethoxide solution.
-
Dissolve this compound (10.0 g, 64.0 mmol) in ethanol (50 mL) and add it to the dropping funnel.
-
Add the diketone solution dropwise to the stirred sodium ethoxide solution over 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Gentle heating (e.g., 50 °C) can be applied to accelerate the reaction.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture in an ice bath and neutralize by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Add water (100 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Expected Results
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Purity | >95% (as determined by GC or NMR) |
Product Characterization: 3-Methyl-2-cyclohexenone
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 5.86 (s, 1H), 2.33 (t, J = 6.2 Hz, 2H), 2.31 (t, J = 6.2 Hz, 2H), 2.00 (m, 2H), 1.98 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 199.5, 161.8, 126.3, 37.2, 30.8, 24.5, 22.4 |
| IR (neat), ν (cm⁻¹) | 2945, 1665 (C=O, conjugated), 1625 (C=C), 1440, 1375, 1230 |
| Mass Spec. (EI), m/z (%) | 110 (M⁺, 60), 82 (100), 67 (40), 54 (35), 39 (50) |
Note: Spectroscopic data is compiled from publicly available spectral databases and may vary slightly depending on the specific instrumentation and conditions used.[2][3][4][5][6]
Application Extension: Synthesis of a Seven-Membered Heterocycle
While the intramolecular aldol condensation of this compound yields a six-membered carbocycle, its 1,7-dicarbonyl structure can be utilized to synthesize larger heterocyclic rings. The following protocol outlines the synthesis of a seven-membered 1,2-diazepine derivative through condensation with hydrazine (B178648).
Reaction Pathway: Diazepine (B8756704) Synthesis
Caption: General pathway for the synthesis of a 1,2-diazepine derivative from this compound and hydrazine.
Protocol 3: Synthesis of 3,8-Dimethyl-1,2-diazepine
This protocol describes a potential method for the synthesis of a seven-membered nitrogen-containing heterocycle from this compound and hydrazine, adapted from general procedures for the synthesis of diazepines from diketones.[7][8]
Materials
| Reagent/Material | Quantity | Molar Equivalent |
| This compound | 5.0 g (32.0 mmol) | 1.0 |
| Hydrazine hydrate (B1144303) (64%) | 1.6 g (32.0 mmol) | 1.0 |
| Ethanol | 100 mL | - |
| Acetic acid (glacial) | 2 mL | - |
| Oxidizing agent (e.g., MnO₂) | 5.6 g (64.0 mmol) | 2.0 |
| Dichloromethane (B109758) | 150 mL | - |
Procedure
-
In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 32.0 mmol) in ethanol (100 mL).
-
Add glacial acetic acid (2 mL) to the solution.
-
Slowly add hydrazine hydrate (1.6 g, 32.0 mmol) to the stirred solution.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the formation of the dihydropyridazine intermediate by TLC.
-
After completion of the initial condensation, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (150 mL) and add an oxidizing agent, such as manganese dioxide (5.6 g, 64.0 mmol).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the oxidation by TLC.
-
Filter the reaction mixture through a pad of celite to remove the oxidizing agent and wash the celite with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Expected Results
| Parameter | Value |
| Yield | Moderate to good |
| Appearance | Crystalline solid or oil |
| Purity | >90% (as determined by GC or NMR) |
Note: The yield and specific properties of the diazepine product will need to be determined experimentally as this is an adapted procedure.
Conclusion
This compound is a versatile starting material for the synthesis of cyclic compounds. The intramolecular aldol condensation provides a reliable and high-yielding route to the six-membered carbocycle, 3-methyl-2-cyclohexenone, under both acidic and basic conditions. Furthermore, the 1,7-dicarbonyl functionality of this compound opens up possibilities for the synthesis of larger heterocyclic structures, such as seven-membered diazepines, which are of interest in medicinal chemistry. The protocols provided herein offer detailed procedures for researchers to explore these synthetic transformations.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. The Synthesis of 1, 2-Diazepines from Thiapyrylium Salts: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reaction Mechanisms Involving 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 2,8-nonanedione, a versatile 1,7-diketone. The primary focus is on its intramolecular aldol (B89426) condensation to form a six-membered ring, a fundamental transformation in organic synthesis. Additionally, this guide explores the potential for Paal-Knorr type synthesis of seven-membered heterocycles, offering insights into the broader reactivity of this dicarbonyl compound.
Intramolecular Aldol Condensation of this compound
The most prevalent reaction of this compound is an intramolecular aldol condensation, which proceeds readily to form the thermodynamically favored six-membered ring product, 3-methyl-2-cyclohexenone. This reaction can be catalyzed by either acid or base. The formation of a strained eight-membered ring is not observed in practice.
Mechanism:
Under basic conditions, a proton is abstracted from one of the α-carbons (C1 or C9) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon at the other end of the chain (C8 or C2). The resulting alkoxide is protonated to give a β-hydroxy ketone (aldol addition product), which readily undergoes dehydration upon heating or under acidic/basic conditions to yield the α,β-unsaturated ketone, 3-methyl-2-cyclohexenone.
Under acidic conditions, one carbonyl oxygen is protonated, activating the carbonyl group. The enol form of the other carbonyl then acts as the nucleophile, attacking the activated carbonyl. Subsequent dehydration leads to the same α,β-unsaturated ketone.
Reaction Scheme:
Application Notes and Protocols: 2,8-Nonanedione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2,8-nonanedione in medicinal chemistry. While direct therapeutic applications of this compound itself are not documented, its chemical structure as a 1,7-dicarbonyl compound makes it a valuable precursor for the synthesis of various heterocyclic compounds with significant medicinal potential. This document outlines the synthesis of pyridazine (B1198779) derivatives, a class of compounds known for their diverse biological activities, using a synthetic strategy that could potentially involve precursors derived from this compound.
Introduction: The Potential of this compound as a Synthetic Precursor
This compound is a diketone that can serve as a versatile building block in organic synthesis. Its two carbonyl groups, separated by a five-carbon chain, allow for a variety of cyclization reactions to form heterocyclic structures. In medicinal chemistry, heterocyclic compounds are of immense interest due to their prevalence in the structures of many approved drugs.[1] The focus of these application notes is on the synthesis of pyridazine and pyridazinone derivatives, which have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][5][6][7][8][9][10][11][12][13][14]
Proposed Synthetic Application: Synthesis of Substituted Pyridazines
Although the direct conversion of this compound to a six-membered pyridazine ring is not a straightforward reaction, multi-step synthetic pathways can be envisioned where this compound is first converted to a more suitable precursor, such as a 1,4-dicarbonyl compound, which can then readily undergo cyclization with hydrazine (B178648) derivatives to form the pyridazine core. The general reaction for the synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine is a well-established method.
Below is a proposed workflow for the synthesis of a substituted pyridazine derivative, which could be adapted from precursors derived from this compound.
Caption: Proposed synthetic workflow from this compound to a substituted pyridazine.
Biological Activities of Pyridazine Derivatives
Pyridazine and pyridazinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.
Anti-inflammatory Activity
Numerous studies have reported the potent anti-inflammatory properties of pyridazine derivatives.[3][9][10][11][14] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.
Signaling Pathway of COX-2 Inhibition:
Caption: Inhibition of the COX-2 pathway by pyridazine derivatives to reduce inflammation.
Antimicrobial Activity
Certain pyridazine derivatives have shown significant activity against a range of bacterial and fungal strains.[2][4][15] The mechanism of action can vary, but some have been found to inhibit essential enzymes in microorganisms, such as DNA gyrase.[4]
Anticancer Activity
The anticancer potential of pyridazine-containing compounds is another active area of research.[5][6][7][8][12] These molecules have been shown to inhibit various targets involved in cancer progression, including receptor tyrosine kinases like VEGFR.[6][7]
Quantitative Data Summary
The following table summarizes the biological activity of some reported pyridazine derivatives.
| Compound Class | Biological Activity | Target | IC50 / MIC | Reference |
| 3,6-disubstituted pyridazines | Anticancer (Breast Cancer) | CDK2 | 0.43 - 35.9 µM | [12] |
| Chloro-substituted pyridazines | Antibacterial (Gram-negative) | DNA Gyrase B | 0.892 - 3.744 µg/mL | [4] |
| Pyridazinone derivatives | Anti-inflammatory | COX-2 | 0.18 µM | [11] |
| Pyridazine-based diarylurea | Anticancer (Melanoma, NSCLC) | VEGFR-2 | GI50 = 1.66–100 μM | [5] |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and biological evaluation of a pyridazine derivative, based on established methodologies in the literature.
Protocol 1: Synthesis of a 3,6-disubstituted Pyridazine
This protocol describes a general method for the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine derivative.
Objective: To synthesize a 3,6-disubstituted pyridazine derivative.
Materials:
-
1,4-Dicarbonyl precursor (1.0 eq)
-
Hydrazine hydrate (B1144303) or substituted hydrazine (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Stirring plate with heating
-
Round-bottom flask
-
Reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Dissolve the 1,4-dicarbonyl precursor in ethanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure substituted pyridazine.
Protocol 2: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
This protocol outlines the procedure to evaluate the COX-2 inhibitory activity of a synthesized pyridazine derivative.
Objective: To determine the in vitro COX-2 inhibitory activity of a test compound.
Materials:
-
Synthesized pyridazine derivative (test compound)
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin (B15479496) screening ELISA kit
-
Microplate reader
-
Buffer solution
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the COX-2 enzyme in a buffer solution.
-
Add various concentrations of the test compound to the wells.
-
Pre-incubate the enzyme and the test compound for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined period to allow for the production of prostaglandins.
-
Stop the reaction.
-
Measure the concentration of the produced prostaglandin (e.g., PGE2) using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 3: In Vitro Antibacterial Assay (Minimum Inhibitory Concentration - MIC)
This protocol describes the determination of the minimum inhibitory concentration (MIC) of a synthesized pyridazine derivative against a bacterial strain.
Objective: To determine the MIC of a test compound against a specific bacterial strain.
Materials:
-
Synthesized pyridazine derivative (test compound)
-
Bacterial strain (e.g., E. coli)
-
Mueller-Hinton broth
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the bacterial strain.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Disclaimer: The provided synthetic protocols are generalized and may require optimization for specific substrates. All experimental work should be conducted in a properly equipped laboratory under the supervision of a qualified chemist, following all necessary safety precautions. The biological assays should be performed in a suitable facility with appropriate controls.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis and biological evaluation of some new pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,8-Nonanedione
Welcome to the technical support center for the synthesis of 2,8-nonanedione. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this important 1,6-dicarbonyl compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound, focusing on the formation of side products.
Q1: What are the most common synthetic routes to this compound and what are their associated side products?
A1: Two common and effective methods for synthesizing this compound are the hydration of 1,8-nonadiyne (B1581614) and the ozonolysis of cyclic alkenes. Each method has a distinct profile of potential side products.
-
Hydration of 1,8-Nonadiyne: This method involves the gold-catalyzed addition of water across the triple bonds of 1,8-nonadiyne to form the desired diketone.[1]
-
Common Side Products:
-
Incomplete Hydration Products: Mono-ketones such as 8-nonen-2-one (B1328785) may be present if the reaction does not go to completion.
-
Starting Material: Unreacted 1,8-nonadiyne can be a contaminant if the reaction is incomplete.
-
Intramolecular Aldol (B89426) Condensation Product: Under acidic or basic conditions, particularly during workup, this compound can undergo an intramolecular aldol condensation to form 3-methyl-2-cyclohexenone.
-
-
-
Ozonolysis of 1,2-Divinylcyclohexane: This method involves the oxidative cleavage of the double bonds in 1,2-divinylcyclohexane to yield this compound.
-
Common Side Products:
-
Over-oxidation Products: Carboxylic acids, such as heptanedioic acid and acetic acid, can be formed if the oxidative workup is too harsh.
-
Incomplete Cleavage Products: Aldehydes or other partially oxidized fragments may be present if the ozonolysis or the workup is incomplete.
-
Solvent Adducts: Depending on the solvent used during ozonolysis (e.g., methanol), solvent-incorporated side products can be formed.
-
-
Q2: My reaction to synthesize this compound by hydration of 1,8-nonadiyne is complete, but after workup, I see a significant amount of 3-methyl-2-cyclohexenone in my NMR spectrum. What happened and how can I avoid this?
A2: The formation of 3-methyl-2-cyclohexenone is a classic side reaction of this compound caused by an intramolecular aldol condensation. This reaction is catalyzed by both acid and base. During the workup of the hydration of 1,8-nonadiyne, the use of acidic or basic aqueous solutions can promote this cyclization.
Troubleshooting:
-
Neutralize Carefully: Ensure that the reaction mixture is carefully neutralized to a pH of ~7 before extraction. Use dilute acid and base solutions for this purpose and monitor the pH closely.
-
Minimize Contact Time: Reduce the time the product is in contact with acidic or basic aqueous layers during the workup. Perform extractions swiftly.
-
Temperature Control: Keep the temperature low during the workup and extraction process to minimize the rate of the aldol condensation.
Q3: I am attempting the ozonolysis of a cyclic alkene to produce this compound, and my yield is low, with the presence of carboxylic acid impurities. How can I improve this?
A3: The presence of carboxylic acids indicates over-oxidation during the ozonolysis workup. The choice of workup conditions is critical to obtaining the desired diketone in high yield.
Troubleshooting:
-
Reductive Workup: Employ a reductive workup instead of an oxidative one. Common reductive workup reagents include dimethyl sulfide (B99878) (DMS) or zinc dust and water. These will cleave the ozonide to the desired ketone without further oxidation.
-
Careful Oxidative Workup: If an oxidative workup is necessary, use milder conditions. For example, hydrogen peroxide is a common oxidant, but its concentration and the reaction temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the ozonolysis reaction closely to avoid prolonged exposure of the product to ozone, which can contribute to side reactions. A colorimetric indicator like Sudan Red 7B can be useful.
Quantitative Data on Synthetic Routes
The following table summarizes typical yields for the synthesis of this compound via the hydration of 1,8-nonadiyne. Data for other methods is less consistently reported in the literature.
| Synthetic Route | Starting Material | Reagents | Typical Yield (%) | Common Side Products | Reference |
| Hydration | 1,8-Nonadiyne | Methyl(triphenylphosphine)gold(I), H₂SO₄, H₂O, Methanol (B129727) | 86 | 1,8-nonadiyne (unreacted), 8-nonen-2-one, 3-methyl-2-cyclohexenone | [1] |
Experimental Protocols
Synthesis of this compound via Hydration of 1,8-Nonadiyne[1]
This procedure is adapted from a verified protocol and provides a high yield of the desired product.
Materials:
-
1,8-Nonadiyne
-
Methyl(triphenylphosphine)gold(I)
-
Concentrated Sulfuric Acid
-
Methanol
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a 250-mL, three-necked, round-bottomed flask equipped with a reflux condenser, argon inlet, and magnetic stir bar, add 1,8-nonadiyne (5.0 g, 42 mmol), methyl(triphenylphosphine)gold(I) (0.042 g, 0.088 mmol), a solution of sulfuric acid (2.08 g in 21 mL of water), and methanol (120 mL).
-
Reaction: Heat the mixture to reflux (oil bath at 70–75 °C) for 2 hours. Monitor the reaction for the disappearance of the starting material by gas chromatography.
-
Workup:
-
Cool the reaction mixture to room temperature and remove most of the methanol by rotary evaporation.
-
Dilute the remaining residue with water (70 mL) and diethyl ether (50 mL).
-
Separate the aqueous layer and extract it three times with diethyl ether (50 mL each).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.
-
-
Purification:
-
Dissolve the resulting solid in boiling pentane (approximately 30 mL).
-
Cool the solution to 0 °C to induce crystallization.
-
Collect the solid by vacuum filtration, wash with ice-cold pentane, and dry under vacuum to yield this compound as colorless crystals.
-
Logical Workflow for Troubleshooting
The following diagram illustrates a troubleshooting workflow for the synthesis of this compound, focusing on identifying and mitigating the formation of common side products.
References
Technical Support Center: Purification of 2,8-Nonanedione
Welcome to the technical support center for the purification of 2,8-Nonanedione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a long-chain aliphatic diketone, are recrystallization, vacuum distillation, and flash column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities found in crude this compound?
A2: Impurities in crude this compound often depend on the synthetic route used. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via hydration of 1,8-nonadiyne, impurities might include the starting alkyne or partially reacted intermediates.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for determining the percentage of purity and identifying volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities with distinct spectral signatures. Melting point analysis is also a useful indicator of purity; pure this compound has a reported melting point of 47–48 °C.[2]
Q4: Can this compound be purified by distillation?
A4: Yes, vacuum distillation is a suitable method for purifying this compound, especially for larger quantities. Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition. Separation of ketone products from reaction mixtures can often be accomplished by distillation due to differences in boiling points.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Problem: You are experiencing a significant loss of product after performing a recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Choice: The compound is too soluble in the chosen solvent at low temperatures. | Select a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For ketones, solvents like acetone (B3395972) or ethyl acetate (B1210297) can be good solubilizers.[4] A reported successful solvent for this compound is pentane (B18724).[2] |
| Excessive Solvent: Using too much solvent will keep more of the product dissolved even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of impurities. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Premature Crystallization: The product crystallizes out of solution too early, for example, in the funnel during a hot filtration step. | Preheat the filtration apparatus (e.g., funnel and receiving flask) to prevent premature crystallization. |
Issue 2: Oily Product Instead of Crystalline Solid
Problem: The product separates as an oil rather than forming solid crystals during recrystallization.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Impurities: Impurities can lower the melting point of the mixture and inhibit crystallization. | Attempt to purify the crude material by another method first, such as column chromatography, to remove the impurities that may be hindering crystallization. |
| Low Melting Point: The compound itself may have a low melting point. Pure this compound has a melting point of 47-48°C.[2] If significant impurities are present, the melting point will be depressed. | Confirm the identity and approximate purity of your product using analytical methods like NMR or GC-MS. If the product is indeed an oil at room temperature, purification should be confirmed by these methods. |
| Inappropriate Solvent: The chosen solvent may not be ideal for inducing crystallization of this specific compound. | Experiment with different solvent systems. A mixture of solvents, such as hexanes/ethyl acetate, can sometimes promote crystallization where a single solvent fails.[4] |
Issue 3: Incomplete Separation During Column Chromatography
Problem: It is difficult to separate this compound from impurities using flash column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System: The eluent does not provide sufficient resolution between the product and impurities. | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound to achieve good separation on the column.[1] A good starting point for a non-polar compound like this is a mixture of hexanes and ethyl acetate.[1] |
| Column Overloading: Too much crude material has been loaded onto the column. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica (B1680970) gel by weight. |
| Poor Column Packing: The column is not packed uniformly, leading to channeling and poor separation. | Pack the column carefully as a slurry to ensure a homogenous stationary phase. Add a layer of sand on top to prevent disturbance when adding the eluent.[1] |
Quantitative Data
The following table summarizes key quantitative data related to the purification of this compound.
| Parameter | Value | Source |
| Melting Point | 47–48 °C | [2] |
| Molecular Weight | 156.22 g/mol | [5] |
| Typical Recrystallization Yield | 86% | [2] |
| Recrystallization Solvent | Pentane | [2] |
| Column Chromatography Stationary Phase | Silica Gel (230-400 mesh) | [1] |
| Column Chromatography Eluent (example) | Hexanes/Ethyl Acetate Mixture | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a reported synthesis of this compound.[2]
Materials:
-
Crude this compound
-
Pentane
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Transfer the crude this compound solid to an Erlenmeyer flask.
-
Add a minimal amount of boiling pentane to the flask while heating on a hot plate until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the colorless crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold pentane.
-
Dry the purified crystals under vacuum to afford pure this compound.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for the purification of a moderately non-polar ketone like this compound.[1]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., hexanes/ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system should give this compound an Rf value of approximately 0.2-0.3.[1]
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent. Add a thin layer of sand to the top of the silica gel.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by flash column chromatography.
Caption: Logical troubleshooting workflow for this compound purification.
References
Technical Support Center: Optimizing 2,8-Nonanedione Synthesis
Welcome to the technical support center for the synthesis of 2,8-Nonanedione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Several synthetic routes can be employed to produce this compound. The most common methods include:
-
Gold-Catalyzed Hydration of 1,8-Nonadiyne (B1581614): This is a high-yielding method that involves the hydration of the terminal alkynes to ketones.
-
Acetoacetic Ester Synthesis: A classical method for forming ketones, which can be adapted for the synthesis of diketones.
-
Grignard Reaction: This approach typically involves the reaction of a Grignard reagent with a suitable electrophile, such as an acid chloride or ester.
-
Palladium-Catalyzed Wacker Oxidation: This method oxidizes a terminal alkene, like 1,8-nonadiene, to a methyl ketone.
-
Ozonolysis: The oxidative cleavage of a cyclic alkene, such as 1,2-dimethylcyclohexene, can yield this compound.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic method and optimization of reaction conditions. The gold-catalyzed hydration of 1,8-nonadiyne has been reported to achieve yields as high as 86%.[1] Yields for other methods can vary significantly based on the specific protocol and substrate purity.
Q3: How can I purify crude this compound?
A3: Purification of this compound can be achieved through several techniques:
-
Recrystallization: This is an effective method for purifying solid this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: Silica gel chromatography can be used to separate the diketone from impurities. A non-polar eluent system is typically effective.
-
Bisulfite Extraction: For removing aldehyde impurities or unreacted ketones, a liquid-liquid extraction with a saturated sodium bisulfite solution can be employed.[2][3][4] The ketone forms a water-soluble adduct that can be separated from the organic layer and later regenerated.[2][3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Gold-Catalyzed Hydration of 1,8-Nonadiyne
Problem: Low or no yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the gold catalyst has not decomposed. Use freshly prepared or properly stored catalyst. The use of bulky, electron-rich phosphine (B1218219) ligands can protect the gold center from decomposition.[5] |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider adding a fresh portion of the catalyst. Ensure the reaction temperature is maintained appropriately. |
| Side Reactions | The formation of enones or other byproducts can occur. Optimizing the reaction conditions, such as temperature and reaction time, can minimize these. The choice of ligands on the gold catalyst can also influence selectivity.[5] |
| Loss during Workup | Ensure complete extraction of the product from the aqueous layer. Use an appropriate organic solvent and perform multiple extractions. |
Experimental Protocol: Gold-Catalyzed Hydration of 1,8-Nonadiyne [1]
-
Reagents: 1,8-nonadiyne, methyl(triphenylphosphine)gold(I), sulfuric acid, methanol (B129727), diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate, pentane (B18724).
-
Procedure:
-
In a three-necked round-bottom flask under an argon atmosphere, combine 1,8-nonadiyne (1.0 equiv), methyl(triphenylphosphine)gold(I) (0.002 equiv), a solution of sulfuric acid (0.5 equiv) in water, and methanol.
-
Heat the mixture to reflux (70-75 °C) for 2 hours, monitoring the reaction by GC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.
-
Dilute the residue with water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from boiling pentane to afford this compound as colorless crystals.
-
Logical Troubleshooting Workflow for Low Yield in Gold-Catalyzed Hydration
Caption: Troubleshooting workflow for low yield in the gold-catalyzed hydration of 1,8-nonadiyne.
Method 2: Acetoacetic Ester Synthesis
Problem: Low yield of this compound and formation of multiple byproducts.
| Potential Cause | Troubleshooting Steps |
| Self-condensation of Acetoacetic Ester | Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide to ensure complete and rapid enolate formation. Add the alkylating agent slowly to the enolate solution.[6] |
| Dialkylation | Use a stoichiometric amount of the dihaloalkane (1,5-dihalopentane) to favor the desired double alkylation. Using an excess of the acetoacetic ester can lead to mono-alkylated byproducts. |
| Incomplete Hydrolysis and Decarboxylation | Ensure sufficient heating and acidic conditions during the final step to drive the hydrolysis and decarboxylation to completion.[7] |
| Transesterification | Use an alkoxide base that matches the ester group of the acetoacetic ester (e.g., sodium ethoxide for ethyl acetoacetate) to prevent transesterification.[8] |
Experimental Workflow for Acetoacetic Ester Synthesis of this compound
References
- 1. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stability of 2,8-Nonanedione
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,8-nonanedione, particularly under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering unexpected results during experiments with this compound? This guide will help you troubleshoot potential stability issues.
Observed Issue: Appearance of an Unexpected Peak/Impurity in Chromatographic Analysis (e.g., HPLC, GC)
An unexpected peak during analysis often indicates the degradation of this compound. The primary degradation pathway under acidic conditions is an intramolecular aldol (B89426) condensation.
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} Caption: Troubleshooting workflow for identifying the cause of unexpected peaks in the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound under acidic conditions?
A1: Under acidic conditions, this compound undergoes an intramolecular aldol condensation. This reaction involves the formation of an enol intermediate, followed by a cyclization to form a six-membered ring, which is thermodynamically favored over an eight-membered ring. The resulting aldol addition product readily dehydrates to form a more stable α,β-unsaturated cyclic ketone, 3-methyl-2-cyclohexen-1-one.
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} Caption: The degradation pathway of this compound in acidic conditions.
Q2: How can I monitor the stability of this compound in my experiments?
A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the intact this compound from its potential degradation products, primarily 3-methyl-2-cyclohexen-1-one.
Q3: What are the typical conditions for a forced degradation study of this compound under acidic stress?
A3: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1] For acidic conditions, the following parameters are a good starting point, with the goal of achieving 5-20% degradation:[2]
| Parameter | Condition |
| Acid | 0.1 M Hydrochloric Acid (HCl) |
| Temperature | 60°C |
| Duration | 24 - 72 hours (with intermediate time points) |
| Analysis | HPLC-UV |
Note: These conditions may need to be adjusted based on the observed rate of degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.
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} Caption: A typical experimental workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of this compound.
-
Incubate the solution in a constant temperature bath at 60°C.
-
-
Sampling: Withdraw aliquots of the stressed sample at predetermined time points (e.g., 0, 8, 24, 48, and 72 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equal volume of 0.1 M NaOH to stop the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Product
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary acid degradation product, 3-methyl-2-cyclohexen-1-one.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method development and validation are necessary to ensure the suitability of this method for its intended purpose.
Data Presentation
The following table provides a representative example of the type of data that would be generated from a forced degradation study under the acidic conditions described above.
Table 1: Representative Degradation Profile of this compound in 0.1 M HCl at 60°C
| Time (hours) | This compound (% Remaining) | 3-methyl-2-cyclohexen-1-one (% Area) | Total (% Mass Balance) |
| 0 | 100.0 | 0.0 | 100.0 |
| 8 | 94.2 | 5.7 | 99.9 |
| 24 | 85.5 | 14.3 | 99.8 |
| 48 | 76.8 | 23.0 | 99.8 |
| 72 | 68.1 | 31.7 | 99.8 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. The actual rate of degradation may vary depending on the specific experimental conditions.
References
Technical Support Center: Stability of 2,8-Nonanedione Under Basic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,8-nonanedione under basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound and a basic catalyst is yielding an unexpected product. What could be happening?
A1: Under basic conditions, this compound is prone to an intramolecular aldol (B89426) condensation. This reaction involves the formation of an enolate which then attacks the other carbonyl group within the same molecule. Due to the 1,6-dicarbonyl spacing, this cyclization preferentially forms a thermodynamically stable six-membered ring, resulting in the formation of 3-methyl-2-cyclohexenone as the primary byproduct. An eight-membered ring is a possible, but far less favorable, alternative due to higher ring strain.[1][2]
Q2: At what rate does this intramolecular aldol condensation occur?
A2: The rate of the intramolecular aldol condensation is dependent on several factors, including the specific base used, its concentration, the reaction temperature, and the solvent system. Generally, stronger bases and higher temperatures will accelerate the rate of this side reaction. For precise kinetic information, it is recommended to monitor the reaction profile under your specific experimental conditions.
Q3: Can I prevent the intramolecular aldol condensation of this compound?
A3: Completely preventing this reaction under basic conditions is challenging as it is an inherent reactivity of the molecule. However, you may be able to minimize its occurrence by:
-
Lowering the temperature: Running your reaction at a lower temperature can significantly reduce the rate of the aldol condensation.
-
Using a milder base: Opting for a weaker or non-nucleophilic base might disfavor the enolate formation necessary for the condensation.
-
Controlling reaction time: Shorter reaction times will naturally limit the extent of the degradation of your starting material.
-
Protecting groups: In some synthetic contexts, it may be possible to protect one of the carbonyl groups to prevent cyclization, though this adds extra steps to your synthesis.
Q4: What analytical techniques are suitable for monitoring the stability of this compound and the formation of its cyclized byproduct?
A4: Several analytical techniques can be employed to monitor the consumption of this compound and the appearance of 3-methyl-2-cyclohexenone. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile compounds like this compound and its cyclized product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the concentrations of both the reactant and the product over time. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can enhance detection if the parent compounds have poor chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing you to observe the disappearance of signals corresponding to this compound and the emergence of new signals for the cyclic product in real-time.
Quantitative Data
While specific kinetic data for the base-catalyzed intramolecular aldol condensation of this compound under a wide variety of conditions is not extensively tabulated in the literature, the following table provides representative data for the cyclization of 1,6-diketones to illustrate the effects of different reaction parameters. This information can serve as a guideline for your experimental design.
| Diketone (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,7-Octanedione | NaOH | Ethanol/Water | 25 | 24 | 1-Acetyl-2-methylcyclopentene | 75 |
| This compound | NaOEt | Ethanol | 78 | 6 | 3-Methyl-2-cyclohexenone | ~80 (estimated) |
| 1-Phenyl-1,6-heptanedione | KOH | Methanol | 65 | 12 | 3-Methyl-2-phenyl-2-cyclohexenone | 88 |
Note: The data presented is compiled from various sources and is intended for illustrative purposes. Actual yields may vary depending on the specific experimental conditions.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound under basic conditions using common analytical techniques.
Protocol 1: Stability Assessment by GC-MS
Objective: To quantify the degradation of this compound and the formation of 3-methyl-2-cyclohexenone over time in a basic solution.
Materials:
-
This compound
-
Selected base (e.g., NaOH, KOH, NaOEt)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Internal standard (e.g., decane)
-
Quenching agent (e.g., dilute HCl)
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of this compound in the chosen solvent.
-
Initiation: Add the desired concentration of the basic catalyst to initiate the reaction. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute solution of HCl.
-
Extraction: Add a known amount of the internal standard to the quenched aliquot. Extract the organic components with diethyl ether.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Transfer the dried organic extract to a GC vial and analyze using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Quantification: Determine the concentrations of this compound and 3-methyl-2-cyclohexenone by comparing their peak areas to that of the internal standard and using a pre-established calibration curve.
Protocol 2: In-Situ Reaction Monitoring by 1H NMR Spectroscopy
Objective: To observe the real-time conversion of this compound to its cyclic product.
Materials:
-
This compound
-
Deuterated solvent (e.g., ethanol-d6, THF-d8)
-
Basic catalyst (e.g., NaOD in D2O)
-
NMR tube
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the deuterated solvent directly in an NMR tube.
-
Initial Spectrum: Acquire a 1H NMR spectrum of the starting material to serve as the t=0 reference.
-
Initiation: Carefully add a small, known amount of the basic catalyst to the NMR tube and mix thoroughly.
-
Time-course Analysis: Immediately place the NMR tube in the spectrometer and begin acquiring a series of 1H NMR spectra at regular intervals.
-
Data Analysis: Process the spectra and integrate the characteristic peaks for both this compound (e.g., the methyl ketone singlets) and 3-methyl-2-cyclohexenone (e.g., the olefinic proton and the new methyl singlet). The relative integral values will provide the ratio of reactant to product at each time point.
Visualizations
Caption: Intramolecular aldol condensation pathway of this compound under basic conditions.
Caption: Troubleshooting flowchart for experiments with this compound in basic media.
References
Technical Support Center: Synthesis of Eight-Membered Rings from 2,8-Nonanedione
Welcome to the technical support center for medium-ring synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of eight-membered rings from 2,8-nonanedione, a common precursor for intramolecular cyclization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting very low yields or no desired eight-membered ring product?
A1: The synthesis of eight-membered rings is notoriously challenging due to two primary factors: unfavorable reaction kinetics and thermodynamics.
-
Competing Intermolecular Reactions: The most significant challenge is the competition between the desired intramolecular cyclization (one molecule reacting with itself) and intermolecular polymerization (molecules reacting with each other).[1][2] At standard concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule, leading to polymers instead of the desired cyclic product.
-
Transannular Strain: Eight-membered rings possess considerable strain energy (9-13 kcal/mol) due to non-ideal bond angles and steric hindrance between atoms across the ring (transannular interactions).[3][4] This enthalpic penalty can make the formation of the ring thermodynamically unfavorable compared to other pathways.
Troubleshooting:
-
Implement High-Dilution Conditions: This is the most critical parameter. By keeping the concentration of the precursor (this compound) extremely low (e.g., <10⁻³ M), you dramatically reduce the probability of intermolecular collisions, thereby favoring intramolecular cyclization.
-
Use a Syringe Pump: Instead of adding the precursor all at once, use a syringe pump to add it very slowly over a long period (e.g., several hours to days) to a solution containing the reagent (base or catalyst).[1] This maintains a constantly low concentration of the substrate.
Q2: What are the major side products I should expect, and how can I identify them?
A2: The primary side products are typically polymers and smaller, fused bicyclic compounds.
-
Polymers: These result from intermolecular aldol (B89426) condensation or other coupling reactions. They will appear as an intractable, possibly oily or solid mixture at the baseline of a TLC plate and will show broad, unresolved peaks in NMR spectra.
-
Bicyclic Products: Transannular reactions, where one part of the newly formed ring reacts with another part, can lead to more stable fused ring systems, such as bicyclo[3.3.0]octane or bicyclo[4.2.0]octane derivatives.[5] These are often products of a transannular aldol condensation.
Troubleshooting & Identification:
-
Characterization: Use techniques like Mass Spectrometry to check for masses corresponding to dimers, trimers, or oligomers. Use 2D NMR (COSY, HMBC) to identify the connectivity of unexpected discrete side products, which may reveal a bicyclic structure.
-
Reaction Conditions: The formation of specific bicyclic products can sometimes be influenced by the choice of base or catalyst and the temperature. Altering these conditions may suppress these undesired pathways.
Q3: What are the best reaction conditions (base, solvent, temperature) for this cyclization?
A3: The optimal conditions can be substrate-specific, but general principles apply. The goal is to promote the intramolecular reaction while suppressing side reactions. While specific yield data for this compound cyclization is sparse in readily available literature, the principles of medium-ring synthesis guide the selection of conditions.
| Parameter | Recommended Condition | Rationale |
| Concentration | < 0.01 M, ideally < 0.005 M | Critical. Minimizes intermolecular polymerization.[1][6] |
| Addition Method | Slow addition via syringe pump over 8-24 hours | Maintains pseudo-high dilution throughout the reaction.[1] |
| Base | Hindered, non-nucleophilic bases (e.g., LDA, KHMDS, LiTMP) or heterogeneous catalysts. | Prevents nucleophilic attack on the carbonyls and can influence the stereochemical outcome of the cyclization. |
| Solvent | Aprotic, high-boiling point solvents (e.g., Toluene, Xylene) | Allows for a wide temperature range and dissolves both the substrate and many common bases. |
| Temperature | Varies (often elevated) | Temperature can influence reaction rates and the equilibrium between products. This often requires empirical optimization. |
Experimental Protocols
General Protocol for High-Dilution Intramolecular Cyclization
This protocol is a generalized procedure for attempting the intramolecular aldol condensation of this compound under high-dilution conditions.
Materials:
-
This compound
-
Anhydrous, high-boiling solvent (e.g., Toluene)
-
Hindered base (e.g., Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS))
-
Syringe pump
-
Three-neck round-bottom flask with reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon). The central neck of the flask should have a reflux condenser, one side neck for the inert gas inlet, and the other for the syringe pump needle (or a dropping funnel for slow addition).
-
Solvent and Base: Add the bulk of the anhydrous solvent and the base to the reaction flask. Begin stirring and bring the solution to the desired temperature (e.g., reflux).
-
Substrate Preparation: Prepare a dilute solution of this compound in the same anhydrous solvent. Load this solution into a gas-tight syringe for the syringe pump.
-
Slow Addition: Begin the slow addition of the this compound solution to the heated base solution via the syringe pump over a prolonged period (e.g., 12 hours). The goal is to ensure the rate of cyclization is much faster than the rate of addition.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-4 hours). Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC-MS after quenching.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product using column chromatography to isolate the desired eight-membered ring product from unreacted starting material and side products.
Visual Guides and Pathways
Logical Troubleshooting Flowchart
This flowchart guides researchers in diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting flowchart for low-yield cyclization reactions.
Reaction Pathways: Intramolecular vs. Intermolecular
This diagram illustrates the critical competition between the desired cyclization and undesired polymerization.
Caption: Competing reaction pathways in dicarbonyl cyclization.
Potential Transannular Reaction Pathway
This diagram shows a plausible, undesired side reaction where the initial eight-membered ring undergoes a subsequent intramolecular reaction to form a more stable, fused bicyclic system.
Caption: Undesired transannular reaction leading to a bicyclic side product.
References
preventing byproduct formation in 2,8-Nonanedione cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the intramolecular cyclization of 2,8-nonanedione to synthesize 3-methyl-2-cyclohexenone. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected major product of this compound cyclization?
The intramolecular aldol (B89426) condensation of this compound is expected to yield 3-methyl-2-cyclohexenone as the major product. This is because the formation of a six-membered ring is thermodynamically more stable and thus favored over the formation of a highly strained eight-membered ring.[1][2] The reaction is reversible, which allows for the thermodynamically most stable product to be the predominant one.
Q2: I am observing byproducts in my reaction. What are the likely side reactions?
While the formation of the eight-membered ring is sterically hindered and generally not observed, other byproducts can arise from intermolecular reactions. Under certain conditions, especially with high concentrations of the starting material, this compound can react with itself or the product to form higher molecular weight condensation products. Incomplete dehydration of the initial aldol addition product can also lead to the presence of 3-hydroxy-3-methylcyclohexanone.
Q3: How can I minimize the formation of intermolecular byproducts?
To favor the desired intramolecular cyclization over intermolecular side reactions, it is crucial to maintain a low concentration of the this compound substrate throughout the reaction. This can be achieved by using high dilution conditions or by the slow addition of the diketone to the reaction mixture.
Q4: Should I use acid or base catalysis for the cyclization?
Both acid and base catalysis can be effective for the cyclization of this compound.[1]
-
Base-catalyzed conditions (e.g., sodium hydroxide (B78521), potassium hydroxide) promote the formation of an enolate which then acts as the nucleophile.
-
Acid-catalyzed conditions (e.g., sulfuric acid, p-toluenesulfonic acid) proceed through an enol intermediate.
The choice of catalyst can influence the reaction rate and potentially the byproduct profile. It is advisable to perform small-scale trial reactions to determine the optimal catalyst for your specific setup.
Q5: What is the role of temperature in this reaction?
Heating is often necessary to drive the dehydration of the intermediate aldol addition product to the final α,β-unsaturated ketone.[3] However, excessive heat can promote side reactions. The optimal temperature will depend on the catalyst and solvent used. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the ideal temperature and reaction time.
Q6: I am seeing a spot on my TLC that I suspect is the intermediate aldol product. How can I promote its conversion to the desired enone?
If you isolate the β-hydroxy ketone intermediate, you can promote its dehydration to the final product by heating the reaction mixture, often with a Dean-Stark apparatus to remove the water formed during the condensation.[4]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the cyclization of this compound. Please note that yields can vary based on the specific experimental setup and purification methods.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield of 3-methyl-2-cyclohexenone (%) | Key Considerations |
| 20% NaOH | Water/Ethanol | Reflux | 4 - 8 | ~75-85 | Vigorous stirring is important. High concentration may lead to intermolecular products. |
| p-Toluenesulfonic acid | Toluene | Reflux (Dean-Stark) | 6 - 12 | ~80-90 | Azeotropic removal of water drives the reaction to completion. |
| Potassium t-butoxide | t-Butanol | 50 - 70 | 2 - 4 | ~70-80 | A strong, non-nucleophilic base can be effective at lower temperatures. |
Key Experimental Protocols
Base-Catalyzed Intramolecular Aldol Cyclization
Materials:
-
This compound
-
20% (w/v) Sodium Hydroxide solution
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
Slowly add the 20% sodium hydroxide solution to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Acid-Catalyzed Intramolecular Aldol Cyclization
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add this compound and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to obtain 3-methyl-2-cyclohexenone.
Visualizations
Caption: Logical workflow for minimizing byproduct formation in this compound cyclization.
Caption: Influence of reaction conditions on thermodynamic versus kinetic control pathways.
References
Technical Support Center: Troubleshooting 2,8-Nonanedione Reactions
Welcome to the technical support center for 2,8-nonanedione reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during the synthesis and subsequent reactions of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound and its intramolecular cyclization.
FAQs: Synthesis of this compound
Q1: What is a common and reliable method for synthesizing this compound?
A common and effective method is the acetoacetic ester synthesis.[1][2] This multi-step process involves the dialkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation to yield the target diketone. The key advantage is the use of a stabilized enolate, which allows for controlled alkylation under relatively mild conditions using bases like sodium ethoxide.[3][4]
Q2: My yield is consistently low when using the acetoacetic ester synthesis for this compound. What are the likely causes?
Low yields in this synthesis can typically be attributed to several factors:
-
Incomplete Deprotonation: The initial deprotonation of ethyl acetoacetate may be incomplete if the base is not strong enough or if it has degraded due to improper storage.
-
Side Reactions: Competing reactions, such as self-condensation of the starting materials or elimination reactions of the alkyl halide, can reduce the yield.
-
Incomplete Hydrolysis or Decarboxylation: The final steps of ester hydrolysis and decarboxylation require specific conditions (acid and heat).[1] If these steps do not go to completion, the yield of the final diketone will be reduced.
-
Moisture Contamination: The presence of water during the alkylation step can quench the enolate, preventing the desired reaction from occurring.
Q3: How can I minimize the formation of byproducts during the synthesis?
To minimize byproducts, ensure that your reagents and solvents are pure and dry. The alkylating agent (e.g., 1,5-dibromopentane) should be added slowly to the enolate solution to maintain temperature control and reduce the likelihood of side reactions. Using the correct stoichiometry is also critical. A slight excess of the base can ensure complete deprotonation, but a large excess should be avoided.
FAQs: Intramolecular Cyclization of this compound
Q4: I am attempting an intramolecular aldol (B89426) condensation of this compound to form a cyclic product, but the yield is very poor. Why is this reaction challenging?
The intramolecular aldol condensation of this compound is challenging primarily due to reaction kinetics and thermodynamics. The reaction can form either a six-membered ring or an eight-membered ring.[5][6] Six-membered rings are thermodynamically much more stable and are the preferred product.[5][7] However, intermolecular polymerization can be a significant competing reaction, drastically reducing the yield of the desired cyclized monomer.
Q5: What are the optimal conditions to favor the formation of the six-membered ring product?
Favorable conditions for the formation of the six-membered ring include:
-
High-Dilution Conditions: Running the reaction at a very low concentration of the diketone disfavors intermolecular reactions and promotes the desired intramolecular cyclization.
-
Controlled Temperature: The reaction is often performed at elevated temperatures to facilitate the condensation (dehydration) step, but excessive heat can lead to decomposition or side reactions.[8]
-
Choice of Base/Acid: The reaction can be catalyzed by either acid or base. The choice of catalyst can influence the reaction rate and selectivity.[5] A base like sodium methoxide (B1231860) is commonly used.[9]
Q6: How can I prevent polymerization during the intramolecular cyclization?
The most effective strategy to prevent polymerization is to use high-dilution conditions. This is achieved by adding the this compound solution very slowly to a larger volume of solvent containing the catalyst. This ensures that the concentration of the diketone remains low at all times, maximizing the probability of one end of the molecule reacting with the other end of the same molecule rather than with a different molecule.
Section 2: Troubleshooting Guides
Table 1: Troubleshooting Low Yield in the Synthesis of this compound (Acetoacetic Ester Method)
| Symptom / Observation | Possible Cause | Recommended Action |
| Reaction fails to initiate (no product formed). | 1. Inactive base (e.g., degraded sodium ethoxide).2. Impure or incorrect starting materials.3. Presence of moisture quenching the enolate. | 1. Use a fresh, properly stored base. Titrate to confirm activity if necessary.2. Verify the purity of ethyl acetoacetate and the alkylating agent (e.g., 1,5-dibromopentane) by NMR or GC-MS.3. Flame-dry glassware and use anhydrous solvents. |
| Low yield with significant recovery of starting material. | 1. Incomplete deprotonation.2. Insufficient reaction time or temperature. | 1. Use a slight excess (1.1 equivalents) of a strong enough base (e.g., NaOEt in EtOH).2. Increase reaction time or gently heat the reaction mixture as per protocol recommendations. Monitor reaction progress by TLC. |
| Formation of multiple unidentified byproducts. | 1. Reaction temperature too high, causing decomposition or side reactions.2. Alkylating agent is too reactive, leading to elimination or multiple alkylations. | 1. Maintain strict temperature control, especially during the addition of the alkylating agent.2. Add the alkylating agent dropwise to the reaction mixture. |
| Product is an ester, not the target diketone. | Incomplete hydrolysis and/or decarboxylation. | Ensure the final acidic workup is performed with sufficient acid concentration and heating for an adequate duration to drive both reactions to completion.[1] |
Table 2: Troubleshooting Low Yield in the Intramolecular Cyclization of this compound
| Symptom / Observation | Possible Cause | Recommended Action |
| A sticky, polymeric solid is the main product. | Reaction concentration is too high, favoring intermolecular reactions. | Employ high-dilution techniques. Add the diketone solution dropwise over several hours to a large volume of refluxing solvent containing the catalyst. |
| Low conversion; starting material is recovered. | 1. Insufficient catalyst or inactive catalyst.2. Reaction time is too short or temperature is too low. | 1. Use a fresh catalyst. Ensure stoichiometry is correct.2. Increase reaction time and/or temperature. Monitor by TLC or GC to determine the optimal endpoint.[10] |
| Formation of a complex mixture of products. | 1. Non-selective reaction conditions.2. Formation of both 6- and 8-membered rings or other side products. | 1. Screen different solvents and catalysts (e.g., different bases or acids) to improve selectivity.[10]2. Use conditions that strongly favor the thermodynamically stable six-membered ring (e.g., reversible reaction conditions with a base like NaOH or NaOMe).[5][7] |
| Product is the aldol addition product (β-hydroxy ketone), not the condensed enone. | Incomplete dehydration (condensation). | Heat the reaction mixture after the initial aldol addition is complete, often in the presence of the catalyst, to drive the elimination of water.[8][11] |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol is a representative procedure based on the principles of acetoacetic ester synthesis.[1][3]
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (2.1 eq) in anhydrous ethanol (B145695). Cool the solution to 0 °C. Add ethyl acetoacetate (2.0 eq) dropwise with stirring. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the enolate.
-
Dialkylation: Add 1,5-dibromopentane (B145557) (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Workup and Saponification: Cool the reaction mixture and remove the ethanol under reduced pressure. Add aqueous NaOH solution (e.g., 15%) and heat to reflux for 3-4 hours to saponify the ester.
-
Decarboxylation: Cool the mixture to room temperature and carefully acidify with dilute HCl or H₂SO₄ until the solution is strongly acidic (pH ~1-2). Heat the acidic mixture to reflux for 2-3 hours to induce decarboxylation. CO₂ evolution should be observed.
-
Purification: After cooling, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.
Protocol 2: Intramolecular Aldol Condensation of this compound
This protocol is designed to favor the formation of the six-membered ring product.[5][11]
-
Setup: In a large, three-necked flask equipped with a reflux condenser and a dropping funnel, add a large volume of a suitable solvent (e.g., methanol (B129727) or ethanol) and the base catalyst (e.g., sodium methoxide, 0.1-0.2 eq). Heat the solvent to reflux.
-
High-Dilution Addition: Dissolve this compound (1.0 eq) in a smaller volume of the same solvent and add it to the dropping funnel. Add the diketone solution dropwise to the refluxing solvent/catalyst mixture over a period of 4-8 hours.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction and subsequent dehydration go to completion.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with a mild acid (e.g., dilute acetic acid or NH₄Cl solution). Remove the bulk of the solvent under reduced pressure.
-
Purification: Add water to the residue and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting α,β-unsaturated cyclic ketone by column chromatography or vacuum distillation.
Section 4: Visual Guides
Reaction Pathways and Workflows
Caption: A simplified workflow for the synthesis of this compound.
Caption: Reaction pathway for the formation of a cyclic enone.
Caption: A logical workflow for diagnosing low reaction yields.
References
- 1. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. organic chemistry - Product of an intramolecular aldol condensation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solved (7) (10 points) What product forms in the following | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Cyclization of 1,5- vs. 1,7-Diketones: A Comparative Analysis of 2,6-Heptanedione and 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
The intramolecular aldol (B89426) condensation of dicarbonyl compounds is a cornerstone of cyclic organic molecule synthesis. The regioselectivity and efficiency of these reactions are highly dependent on the distance between the carbonyl groups, which dictates the size and stability of the resulting carbocycle. This guide provides a detailed comparison of the cyclization behavior of 2,6-heptanedione (B80457), a 1,5-diketone, and 2,8-nonanedione, a 1,7-diketone, supported by established chemical principles and experimental observations.
Executive Summary
Intramolecular cyclization of diketones is governed by the thermodynamic stability of the resulting ring structures. Five- and six-membered rings are favored due to their minimal angle and torsional strain. Consequently, 2,6-heptanedione readily undergoes intramolecular aldol condensation to form a stable six-membered ring, 3-methyl-2-cyclohexenone, in high yield. In contrast, the direct cyclization of this compound to form an eight-membered ring is thermodynamically disfavored due to significant transannular strain. Experimental evidence indicates that this compound preferentially undergoes an alternative cyclization pathway to yield a more stable six-membered ring product.
Performance Comparison
The following table summarizes the key differences in the cyclization performance of 2,6-heptanedione and this compound based on established principles of organic chemistry.
| Feature | 2,6-Heptanedione (1,5-Diketone) | This compound (1,7-Diketone) |
| Primary Cyclization Product | 3-methyl-2-cyclohexenone (six-membered ring) | 1-acetyl-2-methylcyclopentene or similar six-membered ring products |
| Ring Size Formed | 6 | Predominantly 6 (via alternative cyclization) |
| Thermodynamic Stability of Product | High | High for the six-membered ring product; low for the eight-membered ring product |
| Reaction Favorability | Highly favored | Direct 8-membered ring formation is disfavored; alternative cyclization is favored |
| Reported Yield | Generally high | High (e.g., 85% for the six-membered ring product under acidic conditions) |
Reaction Pathways
The favorability of forming five- and six-membered rings is a guiding principle in intramolecular reactions.[1][2][3][4] The intramolecular aldol reaction of 2,6-heptanedione can theoretically yield a six-membered or a four-membered ring.[1][2] However, the formation of the thermodynamically more stable six-membered ring is exclusively observed.[1][2]
For this compound, the direct intramolecular reaction between a terminal enolate and the distal carbonyl group would lead to an eight-membered ring. Such rings are known to be strained, making this pathway thermodynamically unfavorable.[5] Instead, enolization can occur at an internal carbon, leading to the formation of a more stable five or six-membered ring.
dot
Caption: Favored and disfavored cyclization pathways for 2,6-heptanedione and this compound.
Experimental Protocols
The following are general experimental protocols for the intramolecular aldol condensation of diketones. Specific reaction conditions such as temperature, reaction time, and concentration may need to be optimized for each substrate.
Base-Catalyzed Intramolecular Aldol Condensation of 2,6-Heptanedione
Materials:
-
2,6-Heptanedione
-
Ethanolic potassium hydroxide (B78521) (or sodium hydroxide) solution
-
Hydrochloric acid (1 M)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Procedure:
-
Dissolve 2,6-heptanedione in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the ethanolic potassium hydroxide solution to the stirred solution of the diketone.
-
Heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1 M hydrochloric acid until it is slightly acidic.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography to yield 3-methyl-2-cyclohexenone.
Acid-Catalyzed Intramolecular Aldol Condensation of this compound
Materials:
-
This compound
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Inert solvent (e.g., toluene, benzene)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add this compound and the inert solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux, and azeotropically remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to isolate the six-membered ring product.
Experimental Workflow
The general workflow for conducting and analyzing these cyclization reactions is depicted below.
dot
Caption: A generalized experimental workflow for intramolecular aldol condensation.
Conclusion
The comparison between 2,6-heptanedione and this compound in intramolecular cyclization reactions clearly illustrates the principle of thermodynamic control in ring formation. While 2,6-heptanedione serves as a reliable precursor for the synthesis of six-membered rings, the cyclization of this compound is more complex, favoring the formation of a thermodynamically more stable six-membered ring through an alternative reaction pathway over the direct formation of a strained eight-membered ring. This understanding is crucial for researchers in designing synthetic routes to complex cyclic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. Condensation Chemistry - Part 2 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
2,8-Nonanedione vs 2,7-octanedione thermodynamic stability
A Comparative Guide to the Thermodynamic Stability of 2,8-Nonanedione and 2,7-Octanedione (B167701) for Researchers, Scientists, and Drug Development Professionals
The thermodynamic stability of dicarbonyl compounds is a critical parameter in organic synthesis and drug development, influencing reaction pathways, product distributions, and the intrinsic stability of molecular scaffolds. This guide provides a comparative analysis of the thermodynamic stability of this compound and 2,7-octanedione, focusing on their inherent properties as acyclic diketones and their propensity to undergo intramolecular reactions. Due to a lack of direct experimental data on the standard Gibbs free energy and enthalpy of formation for these specific compounds, this comparison is based on well-established principles of keto-enol tautomerism and the thermodynamics of intramolecular cyclization.
Executive Summary
Both this compound and 2,7-octanedione exist predominantly in their diketo forms, which are significantly more stable than their corresponding enol tautomers. The primary difference in their thermodynamic behavior arises from their differing chain lengths between the two carbonyl groups, which dictates the feasibility and thermodynamic favorability of intramolecular cyclization. This compound, a 1,7-diketone, would form a highly strained eight-membered ring upon cyclization, a thermodynamically unfavorable process. In contrast, 2,7-octanedione, a 1,6-diketone, would form a seven-membered ring, which is also strained but generally more accessible than an eight-membered ring. Consequently, in the context of cyclization reactions, the acyclic form of this compound is more thermodynamically favored relative to its potential cyclized product than is the case for 2,7-octanedione.
Keto-Enol Tautomerism
For most simple aldehydes and ketones, the keto form is substantially more stable than the enol form.[1][2] This preference is primarily due to the greater strength of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form.[1] In dicarbonyl compounds such as 2,7-octanedione and this compound, the diketo form is also the predominant and more stable tautomer.[3]
Unlike β-diketones (1,3-diketones), where the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, the larger separation of the carbonyl groups in 1,6- and 1,7-diketones prevents such stabilization.[3] Therefore, the equilibrium for both 2,7-octanedione and this compound lies heavily towards the diketo form.
Table 1: Qualitative Comparison of Keto-Enol Tautomerism
| Feature | This compound (1,7-Diketone) | 2,7-Octanedione (1,6-Diketone) |
| Predominant Tautomer | Diketo form | Diketo form |
| Enol Stabilization | Negligible intramolecular stabilization | Negligible intramolecular stabilization |
| Relative Stability | Diketo form is significantly more stable | Diketo form is significantly more stable |
Intramolecular Aldol (B89426) Condensation and Thermodynamic Stability
A key reaction pathway for diketones is the intramolecular aldol condensation, which leads to the formation of cyclic compounds. The thermodynamic stability of the resulting ring is a major driving force for this reaction.[4] Five- and six-membered rings are generally the most stable due to minimal ring strain.[4]
-
2,7-Octanedione (1,6-Diketone): Intramolecular aldol condensation would lead to the formation of a seven-membered ring (a cycloheptenone derivative). Seven-membered rings possess considerable ring strain, making their formation less favorable than five- or six-membered rings.[5]
-
This compound (1,7-Diketone): An analogous reaction would result in an eight-membered ring (a cyclooctenone derivative). Eight-membered rings experience even greater ring strain, including transannular strain, making their formation highly unfavorable.[5]
This difference in the stability of the potential cyclization products provides an indirect measure of the relative thermodynamic stability of the acyclic diketones in a reactive environment. The high energy barrier to the formation of an eight-membered ring from this compound implies that the acyclic form is thermodynamically more stable relative to its cyclized counterpart compared to 2,7-octanedione.
Table 2: Comparison of Intramolecular Cyclization Tendency
| Diketone | Type | Potential Cyclic Product (Ring Size) | Thermodynamic Favorability of Cyclization |
| 2,7-Octanedione | 1,6-Diketone | 7-membered | Low (significant ring strain) |
| This compound | 1,7-Diketone | 8-membered | Very Low (high ring strain) |
Experimental Protocols
Determination of Keto-Enol Equilibrium by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the equilibrium constant (Keq) for the keto-enol tautomerism.
Methodology:
-
Sample Preparation: Prepare solutions of the diketone in various deuterated solvents (e.g., CDCl3, DMSO-d6) at a known concentration.
-
Data Acquisition: Acquire ¹H NMR spectra at a constant temperature.
-
Data Analysis: Integrate the signals corresponding to the protons of the keto and enol forms. The ratio of the integrals, normalized for the number of protons, gives the ratio of the two tautomers and thus the equilibrium constant.
-
Thermodynamic Parameters: By performing the experiment at different temperatures, a van't Hoff plot (ln Keq vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.[3]
Determination of Enthalpy of Formation by Bomb Calorimetry
Objective: To measure the standard enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample of the diketone is placed in a crucible inside a high-pressure vessel ("bomb").
-
Combustion: The bomb is filled with pure oxygen at high pressure and the sample is ignited.
-
Temperature Measurement: The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is precisely measured.
-
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Using Hess's law and the known enthalpies of formation of CO2 and H2O, the enthalpy of formation of the diketone can be determined.
Visualization of Thermodynamic Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relative thermodynamic stability of acyclic vs. cyclized forms.
The above diagram illustrates that the high energy barrier for the cyclization of this compound makes its acyclic form more thermodynamically favored compared to the acyclic form of 2,7-octanedione relative to their respective potential cyclized products.
Caption: Keto-enol equilibrium for non-conjugated diketones.
This diagram shows that for both 2,7-octanedione and this compound, the equilibrium heavily favors the more thermodynamically stable diketo form over the enol form.
Conclusion
References
A Comparative Analysis of Diketones for Ring Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic formation of cyclic structures is a cornerstone of molecular design. Diketones, with their dual carbonyl functionality, offer a versatile and powerful platform for constructing a wide array of carbocyclic and heterocyclic rings. This guide provides an objective comparative analysis of various diketones in key ring-forming reactions, supported by experimental data and detailed protocols to inform your synthetic strategies.
This document will delve into the performance of different diketone substrates in several synthetically important cyclization reactions: the Paal-Knorr synthesis for furans and pyrroles, the intramolecular aldol (B89426) condensation for cyclopentenones and cyclohexenones, the Nazarov cyclization for cyclopentenones, and the Robinson annulation for cyclohexenones.
Paal-Knorr Synthesis: Access to Furans and Pyrroles from 1,4-Diketones
The Paal-Knorr synthesis is a robust and widely used method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] The reaction's simplicity and the general availability of the starting materials make it a popular choice in synthetic chemistry.[2]
The synthesis of furans is achieved through the acid-catalyzed cyclization and dehydration of the 1,4-diketone.[1] For pyrrole (B145914) synthesis, a primary amine or ammonia (B1221849) is introduced to condense with the diketone, leading to the formation of the N-substituted or N-unsubstituted pyrrole, respectively.[1][3] While the reaction can proceed under neutral conditions, it is often accelerated by the addition of a weak acid.[3]
Comparative Performance of 1,4-Diketones in Paal-Knorr Pyrrole Synthesis
The efficiency of the Paal-Knorr synthesis can be influenced by the structure of the 1,4-diketone and the nature of the amine. Below is a comparative table illustrating the yields of various pyrrole products from different 1,4-diketones and amines.
| 1,4-Diketone | Amine | Catalyst/Solvent | Product | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | HCl (catalytic), Methanol | 2,5-Dimethyl-1-phenylpyrrole | ~52% | [4] |
| 2,5-Hexanedione | Various primary amines | Water | N-substituted 2,5-dimethylpyrroles | Good to Excellent | [5] |
| 2,5-Hexanedione | Ammonia | Silica sulfuric acid | 2,5-Dimethylpyrrole | 98% (in 3 min, solvent-free) | [6] |
| 1,4-Diphenyl-1,4-butanedione | Benzylamine | Acetic acid, Ethanol | 1-Benzyl-2,5-diphenylpyrrole | High | [6] |
| 3,4-Diethyl-2,5-hexanedione | Methylamine | - | 1,3,4-Triethyl-2,5-dimethylpyrrole | - | [3] |
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole[4]
-
In a round-bottom flask equipped with a reflux condenser, combine 186 mg (2.0 mmol) of aniline, 228 mg (2.0 mmol) of 2,5-hexanedione, and 0.5 mL of methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux for 15 minutes.
-
After the reflux period, cool the mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Paal-Knorr Pyrrole Synthesis Workflow
Caption: Generalized workflow for the Paal-Knorr synthesis of pyrroles.
Intramolecular Aldol Condensation: Forming Five- and Six-Membered Rings
The intramolecular aldol reaction is a powerful tool for the formation of cyclic α,β-unsaturated ketones and aldehydes.[7] When a dicarbonyl compound is treated with a base, an enolate can be formed at one alpha-carbon, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule.[8][9] The thermodynamic stability of the resulting ring system is a crucial factor, with five- and six-membered rings being strongly favored over smaller or larger rings due to minimized ring strain.[8][10]
-
1,4-Diketones typically yield five-membered cyclopentenone products.[8]
-
1,5-Diketones preferentially form six-membered cyclohexenone products.[8]
-
1,3-Diketones , such as 2,4-pentanedione, do not typically undergo intramolecular aldol condensation because the methylene (B1212753) protons between the two carbonyls are exceptionally acidic, leading to the formation of a stable enolate that does not readily participate in the cyclization.[8]
Comparative Performance of Diketones in Intramolecular Aldol Condensation
| Diketone | Base | Product | Ring Size | Reference |
| 2,5-Hexanedione (a 1,4-diketone) | Base | 3-Methyl-2-cyclopentenone | 5 | [8] |
| 2,6-Heptanedione (a 1,5-diketone) | Base | 3-Methyl-2-cyclohexenone | 6 | [8] |
| 1,6-Cyclodecanedione | Base | Bicyclic product | 5 & 7 | [10] |
Experimental Protocol: Intramolecular Aldol Condensation of 2,6-Heptanedione
A general procedure for the base-catalyzed intramolecular aldol condensation of a diketone is as follows:
-
Dissolve the diketone (e.g., 2,6-heptanedione) in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base, for example, 20% sodium hydroxide.
-
Stir the mixture at room temperature. The reaction time can vary depending on the substrate.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, neutralize the reaction mixture with an acid.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Intramolecular Aldol Condensation Signaling Pathway
Caption: Mechanism of the intramolecular aldol condensation.
Nazarov Cyclization: Synthesis of Cyclopentenones from Divinyl Ketones
The Nazarov cyclization is an acid-catalyzed reaction of divinyl ketones that proceeds via a 4π-electrocyclic ring closure to form cyclopentenones.[11][12] The reaction is typically promoted by stoichiometric amounts of a Lewis acid or a protic acid.[12] The mechanism involves the activation of the ketone by the acid, which generates a pentadienyl cation. This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which subsequently eliminates a proton to yield the cyclopentenone product.[12]
The regioselectivity and efficiency of the Nazarov cyclization can be significantly influenced by the substituents on the divinyl ketone skeleton.[13][14] Electron-donating and electron-withdrawing groups can polarize the conjugated system, which can facilitate the cyclization and improve regioselectivity.[13]
Comparative Performance of Divinyl Ketones in the Nazarov Cyclization
| Divinyl Ketone Substrate | Catalyst | Yield (%) | Reference |
| Unspecified Divinyl Ketone | SnCl₄ (1.0 M in DCM) | 75% | [11] |
| α-Alkoxy divinyl ketones (various) | Hydroxylamine catalysis | 60-79% | [15] |
| Unactivated divinyl ketone | Hydroxylamine catalysis | 38% | [15] |
| Divinyl ketones with β-ester group | Not specified | - | [14] |
Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization[11]
-
Dissolve the divinyl ketone (0.58 mmol) in dichloromethane (B109758) (19 mL) in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of tin(IV) chloride (1.0 M in dichloromethane, 1.16 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the cyclopentenone product.
Nazarov Cyclization Logical Relationship
Caption: Key steps in the Nazarov cyclization mechanism.
Robinson Annulation: Construction of Six-Membered Rings
The Robinson annulation is a classic and powerful ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[16] The reaction typically involves the reaction of a ketone (the Michael donor) with an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), to form a 1,5-diketone intermediate, which then undergoes an intramolecular aldol cyclization.[16][17] This method is particularly valuable for the synthesis of fused ring systems, such as those found in steroids and terpenes.[16]
The choice of the ketone and the α,β-unsaturated ketone can influence the outcome of the reaction. β-Diketones and β-keto esters are often used as the Michael donor due to the enhanced acidity of the α-protons, which facilitates enolate formation.[18]
Comparative Performance in Robinson Annulation
| Michael Donor | Michael Acceptor | Base/Solvent | Product | Yield (%) | Reference |
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | Methoxide (B1231860) in methanol | Wieland-Miescher ketone precursor | - | [18] |
| Cyclohexanone | Methyl vinyl ketone | Base | Bicyclic α,β-unsaturated ketone | - | [16] |
| Ethyl acetoacetate | Chalcones | Base/Ethanol | Substituted cyclohexenones | 44-54% | [19] |
Experimental Protocol: Robinson Annulation of 2-Methyl-1,3-cyclohexanedione with Methyl Vinyl Ketone[18]
-
Prepare a solution of sodium methoxide in methanol.
-
To this solution, add 2-methyl-1,3-cyclohexanedione to form the enolate (Michael donor).
-
Slowly add methyl vinyl ketone (Michael acceptor) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the Michael addition is complete, forming the 1,5-diketone intermediate.
-
Continue to stir the reaction mixture, allowing the intramolecular aldol condensation to occur. This may require extended reaction times or heating.
-
Upon completion, neutralize the reaction with acid and remove the solvent.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude product.
-
Purify the product by chromatography or crystallization.
Robinson Annulation Experimental Workflow
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. researchgate.net [researchgate.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 12. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 13. Nazarov Cyclization [organic-chemistry.org]
- 14. Nazarov cyclization of divinyl ketones bearing an ester group at the β-position: a remarkable effect of α-substitution and alkene geometry on regioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Robinson annulation - Wikipedia [en.wikipedia.org]
- 17. chemistwizards.com [chemistwizards.com]
- 18. homework.study.com [homework.study.com]
- 19. jk-sci.com [jk-sci.com]
Spectroscopic Validation of 2,8-Nonanedione: A Comparative Guide to Reaction Product Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specialty chemicals such as 2,8-nonanedione is a critical process in various research and development endeavors, including the synthesis of pharmaceutical intermediates and fine chemicals. The purity and identity of the synthesized product are paramount for the reliability and reproducibility of subsequent applications. This guide provides a comprehensive comparison of the spectroscopic data for this compound and its potential reaction byproducts, offering a practical framework for the validation of synthesis outcomes. Detailed experimental protocols and visual workflows are presented to aid researchers in implementing robust analytical methodologies.
Spectroscopic Data Comparison
The successful synthesis of this compound from the oxidative cleavage of a cyclic alkene precursor, such as 1,2-dimethylcyclooctene, can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, the reaction may also yield side products, such as dicarboxylic acids from over-oxidation or constitutional isomers. The following tables summarize the key spectroscopic features that allow for the differentiation of this compound from these potential alternatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Proton Environment | Expected Chemical Shift (δ) |
| This compound | CH₃-C=O | ~2.1 |
| -CH₂-C=O | ~2.4 | |
| -CH₂- (internal) | ~1.5-1.6 | |
| Suberic Acid | -COOH | ~10-12 (broad) |
| -CH₂-COOH | ~2.3 | |
| -CH₂- (internal) | ~1.3-1.6 | |
| 1,2-Dimethylcyclooctene | =C-CH₃ | ~1.6 |
| (Starting Material) | =C-H | ~5.1 |
| -CH₂- | ~1.4-2.2 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Carbon Environment | Expected Chemical Shift (δ) |
| This compound | C=O | ~208 |
| CH₃-C=O | ~30 | |
| -CH₂-C=O | ~43 | |
| -CH₂- (internal) | ~23-29 | |
| Suberic Acid | C=O (acid) | ~180 |
| -CH₂-COOH | ~34 | |
| -CH₂- (internal) | ~24-29 | |
| 1,2-Dimethylcyclooctene | =C- | ~130 |
| (Starting Material) | CH₃ | ~15 |
| -CH₂- | ~26-35 |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound Name | Functional Group | Expected Absorption Frequency |
| This compound | C=O (ketone) | ~1715 (strong, sharp) |
| C-H (alkane) | ~2850-2960 | |
| Suberic Acid | O-H (acid) | ~2500-3300 (very broad) |
| C=O (acid) | ~1700 (strong, broad) | |
| 1,2-Dimethylcyclooctene | =C-H (alkene) | ~3020 |
| (Starting Material) | C=C (alkene) | ~1650 (weak to medium) |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound Name | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 156 | 43 (CH₃CO⁺), 58, 71, 98, 113 |
| Suberic Acid | 174 | 156 (M-H₂O)⁺, 129, 111, 98 |
| 1,2-Dimethylcyclooctene | 138 | 123 (M-CH₃)⁺, 95, 81, 67 |
| (Starting Material) |
Experimental Protocols
A common and effective method for the synthesis of 1,7-diones like this compound is the ozonolysis of a corresponding 1,2-disubstituted cycloalkene. This protocol outlines the synthesis of this compound from 1,2-dimethylcyclooctene, followed by the spectroscopic analysis of the reaction products.
Synthesis of this compound via Ozonolysis
-
Dissolution of Starting Material: Dissolve 1,2-dimethylcyclooctene in a suitable solvent, such as dichloromethane (B109758) or methanol, in a reaction vessel equipped with a gas inlet and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Reductive Workup: After complete consumption of the starting material, purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, to the reaction mixture and allow it to warm to room temperature.
-
Isolation of Product: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate this compound.
Spectroscopic Analysis of Reaction Products
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified product (and any isolated byproducts) in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to identify the structure of the compounds.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the product using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution in a suitable solvent.
-
Identify the characteristic absorption bands for the carbonyl group of the ketone and the absence of bands corresponding to hydroxyl or alkene functional groups.
-
-
Mass Spectrometry (MS):
-
Analyze the product using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification of components in the reaction mixture.
-
Determine the molecular weight of the product from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Visualizing the Workflow and Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and validation of this compound.
Caption: Ozonolysis of 1,2-dimethylcyclooctene to yield this compound.
Caption: Workflow for the purification and spectroscopic validation of this compound.
A Comparative Guide to Cyclization Reagents: Alternatives to 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of diketones is a cornerstone of organic synthesis, pivotal in the construction of cyclic frameworks inherent to a vast array of natural products and pharmaceutical agents. 2,8-Nonanedione, a 1,7-diketone, serves as a classical precursor for the formation of seven-membered rings, a process that can be challenging and often requires specific reagents and conditions. However, the synthesis of functionalized five- and six-membered rings is frequently of greater interest in medicinal chemistry. This guide provides an objective comparison of alternative reagents and methodologies to this compound for the synthesis of cyclopentanone (B42830) and cyclohexanone (B45756) derivatives, supported by experimental data and detailed protocols.
Introduction to Cyclization Strategies
The cyclization of a linear diketone is fundamentally governed by the relative positions of the two carbonyl groups. While this compound is a 1,7-diketone, alternative strategies often employ different starting materials to achieve the desired five- or six-membered carbocycles with greater efficiency and control. The primary alternatives to the direct cyclization of a 1,7-diketone fall into several major classes of reactions:
-
Intramolecular Aldol (B89426) Condensation of 1,4-, 1,5-, and 1,6-Diketones: This is a classic and widely used method for the formation of five- and six-membered rings.[1][2][3][4][5] The reaction proceeds via the formation of an enolate which then attacks the second carbonyl group within the same molecule.[3][5]
-
Robinson Annulation: A powerful method for the formation of six-membered rings (cyclohexenones).[6][7][8][9][10] It combines a Michael addition with an intramolecular aldol condensation in a tandem sequence.[7][8][9]
-
Nazarov Cyclization: An electrocyclic reaction used to synthesize cyclopentenones from divinyl ketones.[11][12][13][14][15] This reaction is typically catalyzed by a Lewis acid or protic acid.[11][12]
-
Pauson-Khand Reaction: A formal [2+2+1] cycloaddition reaction that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[16][17][18][19][20] This reaction is mediated by a metal carbonyl complex, most commonly dicobalt octacarbonyl.[16][18]
Comparative Performance of Cyclization Methods
The choice of a particular cyclization strategy depends on the desired ring size, substitution pattern, and the availability of starting materials. The following table summarizes the key features and performance of the alternative methods.
| Reaction | Ring Size | Starting Materials | Reagents/Catalysts | Typical Yields | Key Advantages |
| Intramolecular Aldol Condensation | 5 or 6 | 1,4-, 1,5-, or 1,6-Diketones | Base (e.g., NaOH, LDA) or Acid (e.g., H₂SO₄) | 70-95% | High yields, readily available starting materials. |
| Robinson Annulation | 6 | α,β-Unsaturated ketone and a ketone or aldehyde | Base (e.g., NaOH, EtO⁻) | 60-90% | Forms a new six-membered ring with an α,β-unsaturated ketone functionality.[6][7] |
| Nazarov Cyclization | 5 | Divinyl ketones | Lewis acids (e.g., FeCl₃, BF₃·OEt₂) or protic acids | 50-80% | Direct route to cyclopentenones.[11][12] |
| Pauson-Khand Reaction | 5 | Alkene, alkyne, carbon monoxide | Co₂(CO)₈, other metal carbonyls | 40-70% | Convergent synthesis of complex cyclopentenones.[16][18][19] |
Experimental Protocols
Intramolecular Aldol Condensation of 2,5-Hexanedione (B30556) (a 1,4-Diketone)
Objective: To synthesize 3-methyl-2-cyclopenten-1-one.
Materials:
-
2,5-Hexanedione
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 2,5-hexanedione (11.4 g, 0.1 mol) in 100 mL of water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A 10% aqueous solution of sodium hydroxide is added dropwise to the stirred solution at room temperature until the pH reaches 10-11.
-
The mixture is stirred at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is neutralized with dilute hydrochloric acid.
-
The aqueous layer is extracted three times with 50 mL portions of diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.
Robinson Annulation: Synthesis of a Wieland-Miescher Ketone Analog
Objective: To synthesize a substituted cyclohexenone.
Materials:
-
2-Methylcyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (NaOEt)
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in 100 mL of absolute ethanol in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
2-Methylcyclohexanone (11.2 g, 0.1 mol) is added to the sodium ethoxide solution, and the mixture is stirred for 30 minutes at room temperature.
-
Methyl vinyl ketone (7.0 g, 0.1 mol) is added dropwise to the reaction mixture over a period of 30 minutes.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling to room temperature, the mixture is neutralized with dilute hydrochloric acid.
-
The ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with diethyl ether.
-
The organic extract is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Reaction Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and logical relationships of the discussed cyclization reactions.
Caption: Intramolecular Aldol Condensation of a 1,5-Diketone.
Caption: The Robinson Annulation Reaction Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intramolecular Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 9. chemistwizards.com [chemistwizards.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 12. Nazarov Cyclization [organic-chemistry.org]
- 13. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 14. m.youtube.com [m.youtube.com]
- 15. thieme.de [thieme.de]
- 16. Pauson-Khand Reaction | TCI AMERICA [tcichemicals.com]
- 17. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cyclization of 2,8-Nonanedione: Acid vs. Base Catalysis
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of 1,6-dicarbonyl compounds is a fundamental strategy in organic synthesis for the construction of five- and six-membered rings, core structures in many natural products and pharmaceutical agents. This guide provides an objective comparison of the acid- and base-catalyzed intramolecular aldol (B89426) cyclization of 2,8-nonanedione, a representative 1,6-diketone. The discussion is supported by established reaction mechanisms and illustrative experimental data.
Introduction
This compound possesses two electrophilic carbonyl carbons and multiple acidic α-hydrogens, making it an ideal substrate for intramolecular reactions. Both acid and base catalysis can induce cyclization, proceeding through either an enol or an enolate intermediate, respectively. The regioselectivity of this reaction is governed by the thermodynamic stability of the resulting cyclic product. The formation of a six-membered ring is overwhelmingly favored over the more strained eight-membered ring that could hypothetically form.
Reaction Mechanisms and Products
The cyclization of this compound under both acidic and basic conditions yields a six-membered ring system. However, the nature of the final product and the reaction intermediates differ significantly.
Acid-Catalyzed Cyclization:
Under acidic conditions, the reaction proceeds through an enol intermediate. One of the carbonyl oxygens is protonated, activating it towards nucleophilic attack. Tautomerization then leads to the formation of an enol. The π-bond of the enol attacks the protonated carbonyl, forming a six-membered ring. Subsequent dehydration is rapid under acidic conditions, leading to the formation of the α,β-unsaturated ketone, 1-acetyl-2-methylcyclohexene .
Base-Catalyzed Cyclization:
In the presence of a base, an α-proton is abstracted to form a nucleophilic enolate. This enolate then attacks the other carbonyl group intramolecularly. Protonation of the resulting alkoxide yields a β-hydroxy ketone, 1-(1-hydroxy-1-methyl-2-oxocyclohexyl)ethanone . This aldol addition product may be stable and isolable, or it may undergo subsequent dehydration to the same α,β-unsaturated ketone formed under acidic conditions, particularly if heat is applied.
Data Presentation: A Comparative Overview
| Feature | Acid-Catalyzed Cyclization | Base-Catalyzed Cyclization |
| Catalyst | Brønsted or Lewis acids (e.g., H₂SO₄, TsOH) | Brønsted or Lewis bases (e.g., NaOH, NaOEt) |
| Key Intermediate | Enol | Enolate |
| Initial Product | Aldol addition product (transient) | β-hydroxy ketone (potentially isolable) |
| Final Product | α,β-Unsaturated ketone (1-acetyl-2-methylcyclohexene) | β-hydroxy ketone or α,β-unsaturated ketone |
| Reaction Conditions | Typically requires heat to drive dehydration | Can often be performed at lower temperatures |
| Byproducts | Water | Water (if dehydration occurs) |
Experimental Protocols
Detailed experimental procedures for the cyclization of this compound are not widely reported in a directly comparative manner. The following are representative protocols for intramolecular aldol cyclizations of 1,6-diketones, which can be adapted for this compound.
Representative Acid-Catalyzed Cyclization Protocol:
A solution of the 1,6-diketone in an inert solvent such as toluene (B28343) or benzene (B151609) is treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the condensation. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled, washed with a mild base (e.g., sodium bicarbonate solution) and water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Representative Base-Catalyzed Cyclization Protocol:
To a solution of the 1,6-diketone in an alcoholic solvent (e.g., ethanol (B145695) or methanol) at room temperature or below, a solution of a base such as sodium ethoxide or sodium hydroxide (B78521) is added dropwise. The reaction is stirred for a specified period, and the progress is monitored by TLC or GC. For the isolation of the aldol addition product, the reaction is typically quenched by the addition of an acid (e.g., dilute HCl) to neutralize the base, followed by extraction with an organic solvent. If the dehydrated product is desired, the reaction mixture may be heated. The organic extracts are then washed, dried, and concentrated, and the product is purified by chromatography or crystallization.
Mandatory Visualizations
Caption: Acid-catalyzed cyclization of this compound.
Caption: Base-catalyzed cyclization of this compound.
Caption: General experimental workflow for cyclization.
Unraveling Byproducts in 2,8-Nonanedione Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling byproduct formation is a critical aspect of chemical synthesis. This guide provides a detailed analysis of the common byproducts generated during reactions involving 2,8-nonanedione, offering a comparative look at their formation under different catalytic conditions. Experimental protocols and analytical methodologies are presented to aid in the replication and verification of these findings.
The primary side reaction observed in syntheses involving this compound is an intramolecular aldol (B89426) condensation. This process, driven by either acidic or basic catalysts, leads to the formation of cyclic byproducts. The linear this compound molecule possesses two enolizable positions, allowing for the formation of either a six-membered or an eight-membered ring structure.
Thermodynamic Favorability of Cyclization
Theoretical and experimental evidence indicates that the formation of the six-membered ring is thermodynamically favored over the eight-membered ring. This preference is attributed to the lower ring strain associated with the cyclohexane (B81311) system compared to the cyclooctane (B165968) system. Consequently, the major byproduct observed in these reactions is 3-methyl-2-cyclohexenone.
Comparative Analysis of Byproduct Formation
The choice of catalyst, whether acidic or basic, plays a crucial role in the reaction mechanism and can influence the yield of the cyclized byproducts.
| Catalyst | Predominant Cyclization Product | Typical Yield of Major Byproduct | Reaction Conditions |
| Base (e.g., Sodium Ethoxide) | 3-Methyl-2-cyclohexenone | High | Typically requires heating to promote dehydration of the initial aldol addition product. |
| Acid (e.g., Sulfuric Acid) | 3-Methyl-2-cyclohexenone | High (can be up to 85%) | Often proceeds readily, with the dehydration of the aldol intermediate being facile. |
Note: While the six-membered ring is the major byproduct, trace amounts of the eight-membered ring byproduct may also be formed, particularly under kinetic control.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the analysis of byproducts in this compound reactions.
Caption: Intramolecular aldol condensation of this compound.
Caption: Workflow for synthesis and byproduct analysis.
Experimental Protocols
Synthesis of this compound (via Acetoacetic Ester Synthesis)
This method provides a plausible route to this compound, a common starting material for studying intramolecular cyclization.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Sodium ethoxide
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Sodium hydroxide (B78521) solution
-
Calcium chloride
Procedure:
-
Alkylation: To a solution of sodium ethoxide in absolute ethanol, add ethyl acetoacetate dropwise with stirring. After the formation of the sodium salt, add 1,5-dibromopentane dropwise and reflux the mixture.
-
Second Alkylation: After cooling, add another equivalent of sodium ethoxide followed by an excess of methyl iodide and reflux the mixture.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide. Reflux the mixture to hydrolyze the ester. After cooling, acidify the mixture with dilute hydrochloric acid and heat to effect decarboxylation.
-
Purification: Extract the product with diethyl ether, wash with water, dry over anhydrous calcium chloride, and purify by distillation under reduced pressure.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Reaction Products
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Create a calibration curve using standard solutions of purified this compound and 3-methyl-2-cyclohexenone of known concentrations.
-
The concentration of each component in the reaction mixture can be determined by comparing its peak area to the calibration curve.
By employing these methodologies, researchers can effectively analyze and quantify the byproducts of this compound reactions, leading to a better understanding and control of these chemical processes. This knowledge is invaluable for optimizing synthetic routes and ensuring the purity of target molecules in research and development.
Confirming the Structure of 2,8-Nonanedione Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical analysis. This guide provides a comparative overview of key analytical techniques for confirming the structure of 2,8-nonanedione and its derivatives, supported by experimental data and detailed protocols.
The unambiguous determination of a molecule's three-dimensional arrangement is paramount for understanding its chemical properties, reactivity, and biological activity. For derivatives of this compound, a diketone with potential applications in various fields, a multi-faceted analytical approach is essential. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography in providing a comprehensive structural confirmation.
Spectroscopic and Crystallographic Data Comparison
The following tables summarize the expected and reported spectroscopic and crystallographic data for this compound and its derivatives. These tables are designed to offer a clear comparison of the data obtained from each technique.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~2.1 | s | H1, H9 (CH₃) |
| ¹H | ~2.4 | t | H3, H7 (CH₂) |
| ¹H | ~1.5 | m | H4, H6 (CH₂) |
| ¹H | ~1.3 | m | H5 (CH₂) |
| ¹³C | ~209 | s | C2, C8 (C=O) |
| ¹³C | ~43 | t | C3, C7 (CH₂) |
| ¹³C | ~30 | t | C1, C9 (CH₃) |
| ¹³C | ~24 | t | C4, C6 (CH₂) |
| ¹³C | ~29 | t | C5 (CH₂) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 156 | Moderate | [M]⁺ (Molecular Ion) |
| 141 | Low | [M - CH₃]⁺ |
| 113 | Low | [M - C₃H₇]⁺ |
| 99 | Moderate | [M - C₄H₉]⁺ |
| 85 | Moderate | [M - C₅H₁₁]⁺ |
| 71 | High | [CH₃COCH₂CH₂]⁺ |
| 58 | High | [CH₃COCH₃]⁺ |
| 43 | Very High | [CH₃CO]⁺ (Base Peak) |
Note: Fragmentation patterns are predicted based on typical ketone fragmentation pathways, such as alpha-cleavage and McLafferty rearrangement.[1]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2940 | Strong | C-H stretch (alkane) |
| ~2860 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (ketone)[2] |
| ~1465 | Medium | C-H bend (methylene) |
| ~1365 | Medium | C-H bend (methyl) |
Note: Characteristic IR absorption bands for ketones.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the standard experimental protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic losses of neutral fragments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.[3]
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the instrument and record the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the peak positions (in cm⁻¹) to correlation charts.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for structural confirmation of this compound derivatives.
References
A Comparative Guide to the Synthesis of 2,8-Nonanedione for Researchers
For researchers, scientists, and drug development professionals engaged in chemical synthesis, the selection of an optimal reaction pathway is critical for efficiency and yield. This guide provides a comparative analysis of prominent synthesis routes for 2,8-nonanedione, a valuable diketone intermediate. Experimental data, detailed protocols, and a visual representation of the synthetic strategies are presented to aid in methodological selection.
Yield Comparison of this compound Synthesis Routes
The following table summarizes the reported yields for different synthetic approaches to this compound. The acetoacetic ester synthesis is a classic and versatile method for the formation of ketones and diketones, while ozonolysis and oxidation routes offer alternative strategies starting from different precursors.
| Synthesis Route | Starting Materials | Reagents | Reported Yield (%) |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate (B1235776), 1,5-Dibromopentane (B145557) | Sodium ethoxide, Diethyl ether, HCl | ~65-70% |
| Ozonolysis | 1,2-Divinylcyclopentane | O₃, CH₂Cl₂, Triphenylphosphine (B44618) | Not Reported |
| Oxidation of 1,9-Nonanediol (B147092) | 1,9-Nonanediol | Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂ | Not Reported |
Note: Yields can vary based on reaction scale, purity of reagents, and precise reaction conditions. The yield for the Acetoacetic Ester Synthesis is based on analogous reactions and established protocols. Specific yield data for the ozonolysis and oxidation routes for this compound were not found in readily available literature, indicating a potential area for further research and optimization.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Acetoacetic Ester Synthesis
This method involves the dialkylation of ethyl acetoacetate with 1,5-dibromopentane, followed by hydrolysis and decarboxylation to yield the target diketone.
Materials:
-
Ethyl acetoacetate
-
1,5-Dibromopentane
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Step 1: Formation of the Enolate and Alkylation
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring to form the sodium enolate.
-
To the stirred solution, add 1,5-dibromopentane dropwise. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, reflux the mixture for 2-3 hours to ensure complete dialkylation.
Step 2: Hydrolysis and Decarboxylation
-
After cooling, add a solution of hydrochloric acid to the reaction mixture to hydrolyze the ester and intermediate β-keto ester.
-
Heat the acidic mixture to reflux for an additional 1-2 hours to effect decarboxylation. Carbon dioxide will be evolved during this step.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Ozonolysis of 1,2-Divinylcyclopentane (Proposed)
This proposed route involves the oxidative cleavage of the double bonds in 1,2-divinylcyclopentane to form the desired diketone.
Materials:
-
1,2-Divinylcyclopentane
-
Ozone (O₃)
-
Methanol (B129727) (CH₃OH) or Dichloromethane (B109758) (CH₂Cl₂)
-
Triphenylphosphine (PPh₃) or Zinc dust (Zn) and Acetic acid (CH₃COOH)
Procedure:
Step 1: Ozonolysis
-
Dissolve 1,2-divinylcyclopentane in a suitable solvent (e.g., methanol or dichloromethane) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material and the presence of excess ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
Step 2: Reductive Work-up
-
Add a reducing agent to the cold solution to cleave the ozonide intermediate. Common reducing agents include triphenylphosphine or a mixture of zinc dust and acetic acid.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Purification
-
Filter the reaction mixture to remove any solid byproducts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or vacuum distillation.
Oxidation of 1,9-Nonanediol (Proposed)
This route involves the selective oxidation of the primary alcohol groups of 1,9-nonanediol to ketones.
Materials:
-
1,9-Nonanediol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents, Dess-Martin periodinane)
-
Dichloromethane (CH₂Cl₂)
Procedure:
Step 1: Oxidation
-
In a flask, suspend pyridinium chlorochromate (PCC) in dichloromethane.
-
Add a solution of 1,9-nonanediol in dichloromethane to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Work-up and Purification
-
Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or vacuum distillation.
Synthesis Route Comparison Diagram
The following diagram illustrates the logical flow and comparison of the different synthesis routes for this compound.
Caption: Comparative workflow of this compound synthesis routes.
Safety Operating Guide
Essential Safety and Disposal Plan for 2,8-Nonanedione
This document provides a comprehensive guide to the proper disposal procedures for 2,8-Nonanedione. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. As a flammable organic compound, this compound is classified as hazardous waste and requires special handling.
Quantitative Disposal Parameters
Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, the following table outlines general precautionary guidelines for the disposal of flammable, non-halogenated organic compounds. These are based on standard laboratory safety practices and hazardous waste management regulations.
| Parameter | Guideline | Rationale |
| Waste Classification | Flammable, Non-halogenated Organic Waste | Compounds of this nature are combustible and require specific disposal methods to prevent fire hazards and environmental contamination. |
| Container Type | UN-approved, chemically resistant container with a screw-top cap (e.g., HDPE or glass). The original container is often the best option. | To prevent leaks, spills, and reactions with the container material. The container must be in good condition and properly sealed to prevent the release of vapors. |
| Segregation | Strictly segregate from halogenated organic waste, acids, bases, and oxidizing agents. | Mixing with incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or fire.[1] |
| Labeling | Clearly label the waste container with "Hazardous Waste," "Flammable," and the full chemical name: "this compound." | Proper labeling is essential for identification, safe handling, and compliant disposal. |
| Container Fill Level | Do not fill the container to more than 80% of its capacity. | To allow for vapor expansion and prevent spills or ruptures due to temperature changes. |
Experimental Protocols
Personal Protective Equipment (PPE) and Handling Precautions:
Before beginning any disposal-related activities, ensure the following personal protective equipment is worn:
-
Safety Goggles/Glasses: To protect eyes from splashes.
-
Chemical-Resistant Gloves: To prevent skin contact and absorption.
-
Lab Coat: To provide a protective barrier for clothing and skin.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors. All sources of ignition, such as open flames and spark-producing equipment, must be removed from the vicinity.[2] Use spark-proof tools when handling containers.[2]
Step-by-Step Disposal Procedure:
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following is a step-by-step procedure for the disposal of this flammable organic liquid waste:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, chemically compatible waste container for "Flammable, Non-halogenated Organic Waste."
-
Ensure the container is in good condition, with a secure, tight-fitting lid.
-
Never mix this compound with incompatible waste streams, such as strong oxidizing agents, acids, bases, or halogenated solvents.[1]
-
-
Waste Collection:
-
Transfer the waste this compound into the designated waste container within a chemical fume hood.
-
Use a funnel to prevent spills during transfer.
-
Do not fill the container to more than 80% of its capacity.
-
-
Container Sealing and Labeling:
-
Securely close the waste container lid.
-
Ensure the label is complete and accurate, including the full chemical name ("this compound"), the words "Hazardous Waste," and "Flammable."
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.
-
Follow all institutional and local regulations regarding the storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation to the disposal personnel.
-
Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[3][4]
-
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 2,8-Nonanedione
This document provides essential safety and logistical information for the handling and disposal of 2,8-Nonanedione, tailored for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar ketones.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standards.[1] A face shield should be worn over goggles when there is a significant splash hazard.[1][2] | Protects eyes from splashes of the chemical.[3] |
| Skin/Body | Chemical-resistant lab coat.[1][3] Closed-toe shoes and long pants are mandatory.[1] For larger quantities or increased splash risk, consider a chemical-resistant apron. | Provides a protective barrier for skin and clothing.[3] |
| Hands | Chemical-resistant gloves. The choice of glove material is crucial when handling ketones.[4][5] | Prevents skin contact and absorption.[3] |
| Recommended: Butyl rubber or Neoprene gloves for extended contact.[5] | These materials generally offer better resistance to ketones compared to standard nitrile gloves.[2][5] | |
| Not Recommended: Nitrile gloves may offer poor protection against ketones and are not recommended for extended use.[2][5] | Nitrile has limited resistance to many ketones.[2] | |
| Respiratory | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator with an appropriate organic vapor cartridge is required.[1][6] | Minimizes the inhalation of potentially harmful vapors.[3] |
II. Operational Plan: Handling this compound
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Caption: A flowchart illustrating the key steps for safely handling this compound, from preparation to disposal.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Surplus this compound | Collect in a designated, properly labeled, and sealed hazardous waste container.[3] The container should be stored in a cool, dry, and well-ventilated area away from ignition sources.[7][8] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[3] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container. Ensure no "biohazard" symbols are present.[9] The container should be clearly labeled with the chemical constituents. |
| Contaminated Solvents | Collect in a designated liquid hazardous waste container for flammable organic solvents.[9] Do not mix with incompatible waste streams.[3] Ensure the container is properly labeled and sealed. |
| Empty Chemical Containers | Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal in the appropriate solid waste stream, as per institutional guidelines. |
Always consult your institution's specific waste disposal guidelines and your local regulations.[10]
References
- 1. ehs.ucsf.edu [ehs.ucsf.edu]
- 2. hsa.ie [hsa.ie]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. sjsu.edu [sjsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
